Product packaging for Temocillin(Cat. No.:CAS No. 66148-78-5)

Temocillin

Cat. No.: B1212904
CAS No.: 66148-78-5
M. Wt: 414.5 g/mol
InChI Key: BVCKFLJARNKCSS-DWPRYXJFSA-N
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Description

Temocillin (CAS 66148-78-5) is a semisynthetic beta-lactam antibiotic derived from ticarcillin, defined by the molecular formula C16H18N2O7S2 . As a research tool, its primary value lies in its distinct mechanism of action and stability against a broad range of bacterial resistance mechanisms. This compound functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), specifically PBP5 and PBP6 in Enterobacterales, leading to cell lysis and death . A key characteristic of this compound is the 6-α-methoxy group on its beta-lactam ring, which provides steric hindrance that confers notable resistance to hydrolysis by many beta-lactamase enzymes . This makes it a compound of significant interest for studying Gram-negative bacteria, as it demonstrates consistent activity against Enterobacteriaceae, including strains producing extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases . Its narrow, targeted spectrum, which excludes activity against Gram-positive bacteria, anaerobes, and non-fermenters like Pseudomonas aeruginosa , also makes it a valuable agent for antimicrobial stewardship research, particularly as a carbapenem-sparing option to combat multi-drug resistant pathogens . Researchers utilize this compound to investigate novel combination therapies, with studies showing synergistic effects when paired with agents like fosfomycin against challenging pathogens such as KPC-producing Klebsiella pneumoniae . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O7S2 B1212904 Temocillin CAS No. 66148-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKFLJARNKCSS-DWPRYXJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009398
Record name Negaban
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Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66148-78-5
Record name Temocillin
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Foundational & Exploratory

Temocillin's Spectrum of Activity Against Enterobacterales: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a targeted-spectrum penicillin antibiotic with noteworthy stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] This inherent resistance to enzymatic degradation has led to a renewed interest in this compound as a carbapenem-sparing agent for treating infections caused by multidrug-resistant (MDR) Enterobacterales.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound against key Enterobacterales pathogens, details the experimental methodologies used to determine its efficacy, and illustrates key mechanisms of action and resistance.

In Vitro Spectrum of Activity

This compound demonstrates potent in vitro activity against a significant proportion of Enterobacterales isolates, including those expressing common resistance mechanisms. Its activity is primarily directed against Gram-negative bacteria, with no clinically relevant activity against Gram-positive organisms or anaerobes.[5]

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various Enterobacterales species. These values, presented as MIC50 (the concentration required to inhibit 50% of isolates) and MIC90 (the concentration required to inhibit 90% of isolates), are critical for assessing the potential clinical utility of this compound.

Table 1: this compound MIC Distribution for Key Enterobacterales Species

OrganismNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference
Escherichia coli76236[6]
Escherichia coli (ESBL-producing)37--[6]
Klebsiella pneumoniae-832[7]
Enterobacterales (ESBL/AmpC-producing)260--[1]
Enterobacterales (KPC-producing)40--[1]
Enterobacterales (ESBL/AmpC negative)100--[1]

Note: '-' indicates data not explicitly provided in the cited abstract.

Table 2: this compound Susceptibility Rates Against Enterobacterales Based on EUCAST and BSAC Breakpoints

Organism GroupBreakpoint (mg/L)Susceptibility Rate (%)Reference
Enterobacterales (Overall)≤8 (Systemic)61.8[1][8]
Enterobacterales (Overall)≤32 (Urinary)91[1][8]
ESBL-producing Enterobacterales≤8 (Systemic)62[7]
ESBL-producing Enterobacterales≤32 (Urinary)94[7]
AmpC-producing Enterobacterales-67 (Systemic), 99 (Urinary)[7]
KPC-producing Enterobacterales≤32 (Urinary)42.5[1][8]

Experimental Protocols

Accurate determination of this compound's in vitro activity relies on standardized and meticulously executed laboratory procedures. The following protocols are based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is a gold-standard method for determining the MIC of an antimicrobial agent.[9][10]

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or buffer) to a known high concentration.
  • Filter-sterilize the stock solution through a 0.22 µm membrane filter.

2. Preparation of Microtiter Plates:

  • Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
  • Perform serial two-fold dilutions of the this compound stock solution in the wells to achieve a range of final concentrations (e.g., 0.25 to 256 mg/L).
  • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of the test Enterobacterales isolate on a non-selective agar plate, select several morphologically similar colonies.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing

The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics.[11][12]

1. Inoculum Preparation:

  • Prepare a bacterial inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).

2. Inoculation of Agar Plate:

  • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

3. Application of this compound Disks:

  • Aseptically apply a paper disk impregnated with a standard amount of this compound (e.g., 30 µg) to the surface of the inoculated agar plate.
  • Gently press the disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

5. Measurement and Interpretation:

  • Measure the diameter of the zone of growth inhibition around the disk in millimeters.
  • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints established by EUCAST or other relevant bodies.

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum InoculatePlate Inoculate Microtiter Plate Inoculum->InoculatePlate AgarInoc Inoculate Agar Plate Inoculum->AgarInoc PlatePrep Prepare Serial Dilutions of this compound PlatePrep->InoculatePlate IncubateMIC Incubate (16-20h at 35°C) InoculatePlate->IncubateMIC ReadMIC Read MIC IncubateMIC->ReadMIC DiskApp Apply this compound Disk AgarInoc->DiskApp IncubateDisk Incubate (16-20h at 35°C) DiskApp->IncubateDisk MeasureZone Measure Zone of Inhibition IncubateDisk->MeasureZone

Caption: Workflow for determining this compound susceptibility.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

mechanism_of_action This compound This compound (β-lactam antibiotic) PBP3 Penicillin-Binding Protein 3 (PBP3) (Transpeptidase) This compound->PBP3 Binds to active site Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes cross-linking PBP3->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Loss of integrity leads to

Caption: this compound's inhibition of bacterial cell wall synthesis.

BaeSR-Mediated Resistance Signaling Pathway

baesr_pathway cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm BaeS BaeS (Sensor Kinase) BaeR BaeR (Response Regulator) BaeS->BaeR Phosphorylates BaeR_P Phosphorylated BaeR DNA Promoter Region of Efflux Pump Genes BaeR_P->DNA Binds to EffluxPumps Increased Expression of AcrD and MdtABC Efflux Pumps DNA->EffluxPumps Upregulates transcription TemocillinEfflux This compound Efflux EffluxPumps->TemocillinEfflux This compound This compound (External Stress) This compound->BaeS Activates beta_lactamase_classification cluster_ambler Ambler Molecular Classification ClassA Class A (e.g., TEM, SHV, CTX-M, KPC) ClassB Class B (Metallo-β-lactamases, e.g., NDM, VIM, IMP) This compound This compound Stability ClassB->this compound Hydrolyzes ClassC Class C (AmpC) ClassD Class D (Oxacillinases, e.g., OXA-48) ClassD->this compound Hydrolyzes (variable) This compound->ClassA Stable This compound->ClassC Stable

References

An In-depth Technical Guide to Temocillin Resistance Mechanisms in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a targeted-spectrum penicillin antibiotic with notable stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2][3][4] This inherent resistance to hydrolysis makes it a valuable carbapenem-sparing option for treating infections caused by multidrug-resistant Enterobacterales. However, the emergence and spread of this compound resistance pose a significant clinical challenge. Understanding the molecular underpinnings of this resistance is crucial for the development of effective treatment strategies and novel antimicrobial agents. This guide provides a comprehensive overview of the known mechanisms of this compound resistance in clinical isolates, detailed experimental protocols for their identification, and quantitative data to inform research and development efforts.

Core Resistance Mechanisms

This compound resistance in clinical isolates is primarily mediated by three interconnected mechanisms: enzymatic degradation, reduced outer membrane permeability, and active efflux of the antibiotic.

Enzymatic Degradation by β-Lactamases

While this compound is stable against many common β-lactamases, certain enzymes, particularly carbapenemases, can efficiently hydrolyze it.

  • OXA-48-like Carbapenemases: The production of OXA-48 and its variants is a major mechanism of high-level this compound resistance.[5][6] These class D β-lactamases possess a catalytic site that can accommodate and hydrolyze this compound, leading to significant increases in the minimum inhibitory concentration (MIC). The prevalence of OXA-48-producing Enterobacterales is a growing concern in several geographical regions.[6][7]

  • Metallo-β-lactamases (MBLs): Class B carbapenemases, such as NDM and VIM, can also confer resistance to this compound through hydrolysis.[1][4]

  • High Levels of Multiple β-Lactamases: The presence of multiple β-lactamase genes, even those that individually do not confer high-level resistance, can collectively contribute to reduced this compound susceptibility.[1][4]

Reduced Outer Membrane Permeability

The entry of this compound into the bacterial periplasm is a prerequisite for its activity. Alterations in the outer membrane porins can restrict this influx, leading to resistance, often in synergy with other mechanisms.

  • Porin Loss or Modification: In Enterobacterales, the loss or downregulation of major outer membrane porins, such as OmpF and OmpC in Escherichia coli and their homologues in other species, can decrease the uptake of this compound. This mechanism is often associated with resistance to multiple classes of antibiotics.

Active Efflux

Efflux pumps are transmembrane protein complexes that actively extrude antibiotics from the bacterial cell, thereby reducing the intracellular concentration of the drug.

  • Upregulation of Efflux Pumps: Overexpression of efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, can contribute to this compound resistance. The AcrAB-TolC system is a key efflux pump in many Gram-negative bacteria.

  • Regulation by Two-Component Systems: The expression of efflux pumps is often tightly regulated by two-component systems (TCS). The BaeSR TCS, for instance, has been shown to upregulate the MdtABC-TolC efflux pump in response to envelope stress, which can be induced by the presence of antibiotics like this compound.[8][9][10] Mutations in the sensor kinase BaeS can lead to constitutive activation of this pathway and consequently, increased efflux-mediated resistance.[11]

Quantitative Data on this compound Resistance

The following tables summarize the minimum inhibitory concentration (MIC) distributions of this compound against Enterobacterales isolates with defined resistance mechanisms.

Table 1: this compound MIC Distribution for E. coli Bloodstream Isolates by β-Lactamase Type [2]

Organism Characteristics≤2 mg/L4 mg/L8 mg/L16 mg/L32 mg/L64 mg/L≥128 mg/LTotal No.Susceptible, increased exposure (%) by EUCAST clinical breakpoint
All organisms 94816242102227595
ESBL producer 7371343371122096
AmpC producer 151531002596
ESBL & AmpC producer 13842112080
No ESBL or AmpC 035200010100

Table 2: this compound MIC Distribution against Enterobacteriaceae Isolates with Defined Resistance Mechanisms [5]

Resistance MechanismNumber of IsolatesMIC Range (µg/mL)Modal MIC (µg/mL)% Susceptible (≤16 µg/mL)
Hyperproduced/Acquired AmpC502 - >1281686
ESBL (CTX-M)502 - 64894
Carbapenemase (KPC)408 - >128>12810
Carbapenemase (OXA-48)2064 - >128>1280
Carbapenemase (VIM)1016 - >12812810
Carbapenemase (NDM)1032 - >128>1280

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound powder

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

  • Incubator (35 ± 1°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture on non-selective agar. Dilute the suspension in sterile saline to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of Microtiter Plates: Dispense 50 µL of the appropriate this compound working solution into each well of the microtiter plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

β-Lactamase Activity Assay

This spectrophotometric assay is used to determine the rate of this compound hydrolysis by β-lactamase extracts.

Materials:

  • Crude β-lactamase extract from the clinical isolate

  • This compound solution of known concentration

  • Phosphate buffer (pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and the β-lactamase extract.

  • Initiation of Reaction: Add a known concentration of this compound to the reaction mixture to initiate the hydrolysis reaction.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at a wavelength specific for the β-lactam ring of this compound (typically around 240 nm) over time.

  • Calculation of Hydrolysis Rate: The rate of hydrolysis can be calculated from the initial linear phase of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for this compound is required for this calculation.

  • Determination of Kinetic Parameters: By varying the substrate (this compound) concentration, kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.

Whole-Genome Sequencing (WGS) for Identification of Resistance Determinants

WGS is a powerful tool for identifying the genetic basis of antibiotic resistance.

Workflow:

  • DNA Extraction: Isolate high-quality genomic DNA from the clinical isolate.

  • Library Preparation: Prepare a sequencing library from the extracted DNA using a commercially available kit.

  • Sequencing: Perform high-throughput sequencing on a platform such as Illumina.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the reads into a draft genome.

    • Resistance Gene Identification: Use bioinformatic tools and databases (e.g., ResFinder, CARD) to identify known β-lactamase genes, efflux pump genes, and other resistance determinants.[1]

    • Mutation Analysis: Compare the genome sequence to a susceptible reference strain to identify mutations in genes encoding porins, regulatory proteins (e.g., BaeS), and penicillin-binding proteins.

Visualizations of Pathways and Workflows

G cluster_0 BaeSR Two-Component System and Efflux Pump Regulation Envelope Stress\n(e.g., this compound) Envelope Stress (e.g., this compound) BaeS_inactive BaeS (inactive) Envelope Stress\n(e.g., this compound)->BaeS_inactive Activates BaeS_active BaeS-P (active) BaeS_inactive->BaeS_active Autophosphorylation BaeR_inactive BaeR (inactive) BaeS_active->BaeR_inactive Phosphotransfer BaeR_active BaeR-P (active) BaeR_inactive->BaeR_active mdtABC_promoter mdtABC promoter BaeR_active->mdtABC_promoter Binds and Activates MdtABC_TolC MdtABC-TolC Efflux Pump mdtABC_promoter->MdtABC_TolC Transcription & Translation Temocillin_in This compound (intracellular) Temocillin_out This compound (extracellular) Temocillin_in->Temocillin_out Efflux

Caption: Regulation of the MdtABC-TolC efflux pump by the BaeSR two-component system.

G cluster_1 Whole-Genome Sequencing Workflow for Resistance Determination Isolate Clinical Isolate DNA_Extraction DNA Extraction Isolate->DNA_Extraction Library_Prep Library Preparation DNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC Quality Control Raw_Reads->QC Assembly Genome Assembly QC->Assembly Draft_Genome Draft Genome Assembly->Draft_Genome Annotation Gene Annotation Draft_Genome->Annotation Resistance_Analysis Resistance Gene & Mutation Analysis Annotation->Resistance_Analysis Results Identified Resistance Mechanisms Resistance_Analysis->Results

Caption: A typical workflow for identifying this compound resistance mechanisms using WGS.

Conclusion

This compound remains a valuable antibiotic for treating infections caused by ESBL- and AmpC-producing Enterobacterales. However, the multifaceted nature of resistance, involving enzymatic degradation, reduced permeability, and active efflux, necessitates a thorough understanding of the underlying mechanisms. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and combat this compound resistance. Continued surveillance and mechanistic studies are essential to preserve the efficacy of this important carbapenem-sparing agent.

References

An In-Depth Technical Guide to the In Vitro Activity of Temocillin Compared to Other Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive analysis of the in vitro efficacy of temocillin, benchmarked against other beta-lactam antibiotics, with a focus on its performance against resistant Gram-negative bacteria.

Introduction

This compound is a semi-synthetic, parenteral beta-lactam antibiotic, specifically a 6-α-methoxy derivative of ticarcillin.[1][2] This structural modification is central to its mechanism and spectrum of activity, conferring remarkable stability against a wide array of bacterial beta-lactamases, including Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC enzymes.[3][4][5] While many beta-lactam antibiotics are rendered ineffective by these enzymes, this compound retains its activity, making it a valuable agent in an era of increasing antimicrobial resistance.

Its spectrum is notably narrow, primarily targeting the Enterobacterales family.[2][6][7] This targeted activity minimizes the impact on the patient's native microbiota and reduces the selection pressure for resistance among other bacterial classes, such as Gram-positive organisms and anaerobes, against which it has no clinically useful activity.[2][6][8] This guide provides a detailed comparison of this compound's in vitro activity with other beta-lactams, presents the methodologies used for its evaluation, and visualizes its mechanism and experimental workflows.

Mechanism of Action and Resistance Profile

Like all beta-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[9][10][11] It binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9][11] This disruption leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.

The key feature of this compound is its resistance to enzymatic degradation. The 6-α-methoxy group sterically hinders the active site of most beta-lactamase enzymes, preventing the hydrolysis of the amide bond in the beta-lactam ring.[5] This makes it resilient to classical (TEM, SHV), extended-spectrum (ESBL), and chromosomal (AmpC) beta-lactamases that readily inactivate other penicillins and cephalosporins.[4][5]

cluster_0 Standard Beta-Lactam Action cluster_1 Beta-Lactamase Mediated Resistance cluster_2 This compound's Stability PBP Penicillin-Binding Protein (PBP) CWS Cell Wall Synthesis PBP->CWS Catalyzes BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Binds & Inhibits BetaLactamase Beta-Lactamase Enzyme BetaLactam_res Beta-Lactam Antibiotic BetaLactamase->BetaLactam_res Hydrolyzes Inactive Inactive Metabolite BetaLactam_res->Inactive This compound This compound (6-α-methoxy group) BetaLactamase_temo Beta-Lactamase Enzyme This compound->BetaLactamase_temo Resists Hydrolysis PBP_temo Penicillin-Binding Protein (PBP) This compound->PBP_temo Binds & Inhibits

Caption: this compound's mechanism of action and resistance to beta-lactamase hydrolysis.

Comparative In Vitro Activity Data

The in vitro efficacy of this compound is best understood by comparing its Minimum Inhibitory Concentration (MIC) values—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—against those of other beta-lactams. The following tables summarize MIC₅₀ (concentration inhibiting 50% of isolates), MIC₉₀ (concentration inhibiting 90% of isolates), and susceptibility rates from various studies.

Table 1: Comparative Activity Against ESBL-Producing Escherichia coli
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
This compound 816 - 3292 - 95[1][12][13]
Piperacillin-Tazobactam≤1 - 164 - >25611 - 79.3[1][13][14]
Ceftazidime>32>32~30[1]
Cefotaxime>32>32~48[1]
Cefepime4>32~63[1]
Meropenem≤0.06≤0.12100[1]
Table 2: Comparative Activity Against ESBL-Producing Klebsiella pneumoniae
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
This compound 4 - 81690.5 - 96.7[13][14][15][16]
Piperacillin-Tazobactam≤1 - 168 - >25633.3 - 57.1[13][14][15]
Meropenem≤0.125≤0.125100[14]

Note: Susceptibility rates can vary based on the specific breakpoints (e.g., EUCAST, BSAC) used for interpretation and the geographic origin of the isolates.[3][17][18]

Table 3: this compound Activity Against Third-Generation Cephalosporin (3GC)-Resistant Enterobacterales
OrganismResistance PhenotypeThis compound Susceptibility (%)Piperacillin-Tazobactam Susceptibility (%)Reference(s)
E. coli3GC-Resistant94.879.3[13][19][20]
K. pneumoniae3GC-Resistant90.557.1[13][19][20]
EnterobacteralesESBL and/or AmpC61.8 (systemic) / 91 (urinary)N/A[4][17][18]

Systemic vs. Urinary breakpoints significantly impact reported susceptibility rates for this compound.[4][17][18]

Experimental Protocols for Susceptibility Testing

Accurate determination of in vitro activity relies on standardized laboratory procedures. The data presented in this guide are primarily derived from the following internationally recognized methods.

Minimum Inhibitory Concentration (MIC) Determination

The gold standard for susceptibility testing is determining the MIC.

  • Broth Microdilution (BMD): This is the reference method.

    • Preparation: A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically ~5 x 10⁵ CFU/mL).

    • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

    • Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[16]

  • Agar Dilution:

    • Preparation: The antibiotic is incorporated into molten Mueller-Hinton Agar at various concentrations, and the agar is poured into petri dishes.

    • Inoculation: A standardized bacterial inoculum is spotted onto the surface of each plate.

    • Incubation & Reading: After incubation, the MIC is the lowest concentration of the antibiotic that prevents bacterial growth.[1][21]

  • Gradient Diffusion (E-test®): This method involves a plastic strip impregnated with a continuous gradient of an antibiotic. The strip is placed on an inoculated agar plate, and after incubation, a zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the strip.

Automated Systems

Many clinical laboratories use automated systems like VITEK® 2 or BD Phoenix™.[3][22] These systems perform rapid, automated versions of broth microdilution, providing MIC values and interpretations based on predefined breakpoints. While efficient, discrepancies can occur compared to the reference BMD method, particularly for agents like this compound.[22]

Interpretation: Clinical Breakpoints

MIC values are interpreted as Susceptible (S), Susceptible - Increased Exposure (I), or Resistant (R) using clinical breakpoints established by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the British Society for Antimicrobial Chemotherapy (BSAC).[23] For this compound, EUCAST provides species-specific breakpoints and notes that susceptibility often requires an increased exposure dosing regimen.[3][12] It's also critical to distinguish between breakpoints for systemic infections and those for uncomplicated urinary tract infections, with the latter often having a higher MIC cutoff.[23]

cluster_workflow Broth Microdilution (BMD) Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Broth start->prep_antibiotic inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 16-20h) inoculate->incubate read_mic Read Wells for Visible Growth (Turbidity) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic interpret Compare MIC to Clinical Breakpoints (S, I, R) determine_mic->interpret end End interpret->end

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Classification and Relationships

This compound belongs to the carboxypenicillin subgroup of the penicillin class. Its unique properties position it as a specialized agent within the broader beta-lactam family.

cluster_classification Beta-Lactam Antibiotic Classification BetaLactams Beta-Lactams Penicillins Penicillins BetaLactams->Penicillins Cephalosporins Cephalosporins BetaLactams->Cephalosporins Carbapenems Carbapenems BetaLactams->Carbapenems Monobactams Monobactams BetaLactams->Monobactams Carboxypenicillins Carboxypenicillins Penicillins->Carboxypenicillins Ticarcillin Ticarcillin Carboxypenicillins->Ticarcillin This compound This compound (6-α-methoxy derivative) Ticarcillin->this compound Derivative

Caption: Logical relationship of this compound within the beta-lactam antibiotic classes.

Conclusion

The in vitro data robustly demonstrate that this compound maintains potent activity against a significant proportion of Enterobacterales isolates, including those resistant to third-generation cephalosporins and piperacillin-tazobactam due to the production of ESBL and AmpC beta-lactamases.[1][13][19] Its MIC values are consistently within a narrow range for susceptible species, highlighting its stability against common resistance mechanisms.[21][24]

While less potent on a per-milligram basis than carbapenems, its efficacy against these resistant pathogens positions it as a critical carbapenem-sparing agent.[3][16] The targeted spectrum of this compound is a key advantage, treating the primary pathogens of concern (e.g., ESBL-producing E. coli and K. pneumoniae) while preserving the broader microbiome. However, its lack of activity against Pseudomonas aeruginosa, Acinetobacter spp., and Gram-positive organisms must be considered when empirical therapy is initiated.[6][7] The consistent in vitro performance of this compound underscores its role as a valuable, directed therapy for infections caused by multidrug-resistant Enterobacterales.

References

Temocillin in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a narrow-spectrum β-lactam antibiotic with noteworthy stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] This inherent resistance makes it a valuable agent against many contemporary multidrug-resistant Gram-negative pathogens. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in preclinical models, offering crucial data and methodologies for researchers in the field of antimicrobial drug development.

This compound's primary activity is focused on Enterobacterales, and it also demonstrates efficacy against Haemophilus influenzae and Moraxella catarrhalis.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2] The key pharmacodynamic index for β-lactams, including this compound, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[2]

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been primarily characterized in murine models, with some data available from other species for comparative purposes.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is administered parenterally, and preclinical studies typically utilize subcutaneous or intravenous routes.[5] It exhibits high plasma protein binding, which is a critical consideration for determining the free, active drug concentration.[2][5] The volume of distribution is relatively low, suggesting it is primarily distributed in the extracellular fluid.[6] this compound is predominantly eliminated unchanged via the kidneys.[2]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterMurine ModelRat ModelHuman (for context)
Clearance (CL) 1.03 L/h/kg[5]Data not available40.2-47.8 ml/min/1.73 m²[7]
Volume of Distribution (Vd) 0.457 L/kg[5]Data not available0.268-0.303 L/kg[7]
Elimination Half-life (t½) Not explicitly stated in murine studiesData not available~5 hours[2]
Protein Binding 78.2% ± 1.3%[5]Data not available~80% (concentration-dependent)[2]

Pharmacodynamics and In Vitro Activity

The efficacy of this compound is intrinsically linked to its in vitro activity against target pathogens and the duration of exposure above the MIC.

In Vitro Susceptibility

This compound demonstrates potent activity against a range of Gram-negative bacteria, particularly those producing ESBLs and AmpC β-lactamases.

Table 2: In Vitro Activity of this compound Against Key Preclinical Bacterial Isolates

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli 3[8]6[8]≤0.03 - >128
Klebsiella pneumoniae 8128≤0.03 - >128
Enterobacterales (total set) 3[8]6[8]Not specified
Haemophilus influenzae 1.0 - 8.0Not specified1.0 - 8.0[9]
Moraxella catarrhalis Not specifiedNot specifiedNot specified
Pharmacodynamic Targets

Preclinical studies in murine infection models have been instrumental in defining the %fT>MIC targets required for bacteriostatic and bactericidal effects.

Table 3: Pharmacodynamic Targets for this compound in Neutropenic Murine Models

Infection ModelBacterial SpeciesBacteriostatic Effect (%fT>MIC)1-log Kill Effect (%fT>MIC)
Thigh Infection E. coli65.2%[5]85.4%[5]
K. pneumoniae64.9%[5]74.5%[5]
Lung Infection E. coli27.8%[5]42.1%[5]
K. pneumoniae38.2%[5]44.1%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical PK/PD studies.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics.

  • Animal Preparation: Female ICR (CD-1) mice (5-6 weeks old) are typically used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

  • Infection: A bacterial suspension (e.g., 10⁷ CFU/mL of Staphylococcus aureus or other relevant pathogen) is injected intramuscularly into the thigh of the mice.

  • Treatment: this compound or a vehicle control is administered at specified time points post-infection (e.g., 2, 8, and 14 hours).

  • Sample Collection and Analysis: At predetermined times (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh is aseptically removed, weighed, and homogenized in a sterile buffer (e.g., PBS).

  • Bacterial Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar plates. After incubation, bacterial colonies are counted to determine the CFU per gram of thigh tissue.

Hollow-Fibre Infection Model (HFIM)

The HFIM is a dynamic in vitro system that can simulate human pharmacokinetic profiles.

  • System Setup: A hollow-fibre cartridge is connected to a central reservoir via a closed-loop circuit with a peristaltic pump. The system allows for the continuous circulation of culture medium.

  • Inoculation: The extracapillary space of the hollow-fibre cartridge is inoculated with the test bacteria.

  • Pharmacokinetic Simulation: this compound is administered to the central reservoir. The desired pharmacokinetic profile (e.g., half-life) is simulated by infusing fresh, drug-free medium into the central reservoir while simultaneously removing an equal volume of drug-containing medium.

  • Sampling: Samples are collected from the extracapillary space at various time points to determine the bacterial burden (CFU/mL) and from the central reservoir to confirm the simulated drug concentrations.

  • Data Analysis: The change in bacterial density over time is correlated with the simulated drug exposure to determine the PK/PD relationships.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

Temocillin_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) PBP->CellWall Inhibits Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

The diagram below outlines a typical workflow for preclinical PK/PD studies of an antibiotic like this compound.

Preclinical_PKPD_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Modeling cluster_Analysis Data Analysis & Modeling MIC MIC Determination TimeKill Time-Kill Assays MIC->TimeKill AnimalModel Animal Model Selection (e.g., Murine Thigh) TimeKill->AnimalModel PK_Study Pharmacokinetic Study (Dose Ranging) AnimalModel->PK_Study PD_Study Pharmacodynamic Study (Efficacy Testing) PK_Study->PD_Study PK_Analysis PK Parameter Calculation (CL, Vd, t½) PK_Study->PK_Analysis PD_Analysis PD Target Determination (%fT>MIC) PD_Study->PD_Analysis PKPD_Model PK/PD Modeling PK_Analysis->PKPD_Model PD_Analysis->PKPD_Model

Caption: Preclinical PK/PD experimental workflow.

Conclusion

Preclinical models are indispensable for characterizing the pharmacokinetic and pharmacodynamic properties of this compound. The data gathered from these studies, particularly from murine infection models, have established the key PK/PD index of %fT>MIC and the magnitudes required for efficacy against key Enterobacterales. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct further investigations into this promising antibiotic. Future preclinical research could explore the pharmacokinetics of this compound in a broader range of animal species and investigate its efficacy against a wider array of emerging multidrug-resistant pathogens.

References

In-Depth Technical Guide: Temocillin's Interaction with Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a narrow-spectrum β-lactam antibiotic with noteworthy stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1] This characteristic makes it a valuable agent in an era of increasing antimicrobial resistance. The antimicrobial activity of this compound, like other β-lactams, stems from its ability to inhibit bacterial cell wall synthesis by forming a covalent adduct with the transpeptidase domains of penicillin-binding proteins (PBPs).[2][3] This guide provides a detailed examination of the fundamental research into this compound's binding to PBPs, focusing on quantitative data, experimental methodologies, and the underlying molecular interactions.

Mechanism of Action: A Selective Affinity

The primary mechanism of action for this compound involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[3]

A key feature of this compound is its selective and somewhat unusual binding profile to the PBPs of Escherichia coli. Under standard competitive assay conditions, this compound exhibits poor affinity for most E. coli PBPs.[2][4] However, under modified conditions, specifically at lower temperatures and with shorter incubation times, its affinity for PBP3 increases significantly.[2][4] This suggests the formation of an unstable acyl-enzyme complex with PBP3, which is consistent with the observation that this compound induces filamentation in E. coli, a morphological change characteristic of PBP3 inhibition.[4] The 6-α-methoxy group is a crucial structural feature that confers resistance to many β-lactamases but also sterically hinders the binding to several PBPs, thus narrowing its spectrum of activity.[3]

cluster_0 This compound Interaction with PBPs This compound This compound PBP3 PBP3 This compound->PBP3 High Affinity (Modified Conditions) Other_PBPs PBP1a, 1b, 2, etc. This compound->Other_PBPs Low Affinity Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP3->Cell_Wall_Synthesis Inhibition Filamentation Filamentation Cell_Wall_Synthesis->Filamentation Cell_Lysis Cell_Lysis Filamentation->Cell_Lysis cluster_1 Competitive Radiolabeled PBP Binding Assay Workflow Start Start Prep_Membranes Prepare Bacterial Membranes Start->Prep_Membranes Incubate_this compound Incubate Membranes with varying [this compound] Prep_Membranes->Incubate_this compound Add_Radiolabeled_PenG Add [14C]Penicillin G Incubate_this compound->Add_Radiolabeled_PenG Stop_Reaction Stop Reaction with SDS Sample Buffer Add_Radiolabeled_PenG->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Fluorography Fluorography SDS_PAGE->Fluorography Analysis Densitometry and IC50 Calculation Fluorography->Analysis End End Analysis->End cluster_2 Fluorescence Polarization Anisotropy (FPA) Assay Workflow Start Start Purify_PBP Purify Target PBP Start->Purify_PBP Mix_Components Mix Purified PBP with varying [this compound] Purify_PBP->Mix_Components Add_BocillinFL Add Bocillin FL (Fluorescent Probe) Mix_Components->Add_BocillinFL Monitor_FP Monitor Fluorescence Polarization Change Add_BocillinFL->Monitor_FP Kinetic_Analysis Kinetic Analysis to Determine kon and koff Monitor_FP->Kinetic_Analysis End End Kinetic_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Temocillin Susceptibility Testing in Clinical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of Enterobacterales to temocillin, a critical step in guiding appropriate antimicrobial therapy and monitoring the emergence of resistance. The following methods are based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are widely adopted for this compound susceptibility testing in the absence of Clinical and Laboratory Standards Institute (CLSI) breakpoints.

Introduction

This compound is a 6-α-methoxy derivative of ticarcillin, demonstrating stability against a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes produced by Enterobacterales. Accurate and standardized susceptibility testing is paramount for its effective clinical use. This document outlines the protocols for the three most common phenotypic methods employed in clinical laboratories: disk diffusion, broth microdilution, and agar gradient diffusion.

Quantitative Data Summary

The following tables summarize the essential quantitative data for performing and interpreting this compound susceptibility tests.

Table 1: EUCAST Clinical Breakpoints for this compound against Enterobacterales

Infection TypeMIC Breakpoint (mg/L)Zone Diameter Breakpoint (mm)
S ≤ R >
Systemic Infections88
Uncomplicated Urinary Tract Infections (UTIs)3232

S = Susceptible; R = Resistant. Breakpoints are for a 30 µg this compound disk.

Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing

QC StrainMethodQC ParameterAcceptable Range
Escherichia coli ATCC® 25922Disk Diffusion (30 µg disk)Zone Diameter (mm)12 - 25
Broth MicrodilutionMIC (mg/L)3 - 24
Escherichia coli ATCC® 35218Disk Diffusion (30 µg disk)Zone Diameter (mm)19 - 28
Broth MicrodilutionMIC (mg/L)2 - 6

Note: E. coli ATCC 35218 is often recommended as the preferred QC strain for this compound susceptibility testing as its QC ranges are narrower and do not overlap with the clinical breakpoints.[1][2]

Experimental Protocols

Disk Diffusion Method (Kirby-Bauer)

This method involves placing an antibiotic-impregnated disk on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile saline (0.85% NaCl)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • QC strains (E. coli ATCC® 25922, E. coli ATCC® 35218)

  • Incubator (35 ± 1°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour non-selective agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a photometric device.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disk:

    • Aseptically place a 30 µg this compound disk onto the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

    • Interpret the results based on the EUCAST clinical breakpoints provided in Table 1.[3][4]

    • For Proteus species, ignore the swarming growth when measuring the zone diameter.[5]

    • Isolated colonies within the inhibition zone should be ignored.[5]

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by testing serial dilutions of the agent in a liquid growth medium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Sterile diluents

  • QC strains (E. coli ATCC® 25922, E. coli ATCC® 35218)

  • Incubator (35 ± 1°C)

  • Plate reader or manual reading mirror

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 - 128 mg/L).

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • Prepare an inoculum of the test organism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.

    • Cover the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plate for bacterial growth (turbidity or a cell pellet at the bottom of the wells).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Interpret the MIC value based on the EUCAST clinical breakpoints in Table 1.[3][4]

Agar Gradient Diffusion Method (e.g., Etest®)

This method utilizes a plastic strip with a predefined, continuous gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.

Materials:

  • This compound gradient strips (e.g., Etest®)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile saline (0.85% NaCl)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • QC strains (E. coli ATCC® 25922, E. coli ATCC® 35218)

  • Incubator (35 ± 1°C)

Protocol:

  • Inoculum Preparation and Inoculation:

    • Follow the same procedure for inoculum preparation and inoculation of the MHA plate as described for the disk diffusion method (Sections 3.1.1 and 3.1.2).

  • Application of Gradient Strip:

    • Once the inoculated agar surface is dry, aseptically apply the this compound gradient strip to the agar surface with the MIC scale facing upwards.

    • Ensure the entire length of the strip is in complete contact with the agar surface. Avoid trapping air bubbles under the strip.

  • Incubation:

    • Invert the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, a symmetrical inhibition ellipse will be visible.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

    • If the intersection falls between two markings on the scale, round up to the next highest value.

    • Interpret the MIC value according to the EUCAST clinical breakpoints in Table 1.[3][4]

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of susceptibility test results.

  • Perform QC testing with the recommended strains (E. coli ATCC® 25922 and E. coli ATCC® 35218) for each new batch of media, disks, or strips, and on a routine basis (e.g., weekly).

  • The results for the QC strains must fall within the acceptable ranges specified in Table 2.[1][2]

  • If QC results are out of range, investigate the cause and take corrective action before reporting patient results.

Visualizations

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoc Inoculation & Application cluster_inc_read Incubation & Reading cluster_interp Interpretation A Select Colonies B Prepare 0.5 McFarland Inoculum Suspension A->B C Inoculate MHA Plate B->C D Apply 30µg this compound Disk C->D E Incubate at 35±1°C for 18±2 hours D->E F Measure Zone Diameter (mm) E->F G Compare to EUCAST Breakpoints F->G H Report as S, I, or R G->H

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading & Interpretation A Prepare Serial Dilutions of this compound in Broth C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Inoculum (0.5 McFarland) B->C D Incubate at 35±1°C for 18±2 hours C->D E Examine for Growth Inhibition D->E F Determine MIC (mg/L) E->F G Compare to EUCAST Breakpoints F->G H Report as S, I, or R G->H

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Logical_Relationship_AST cluster_methods Susceptibility Testing Methods cluster_results Primary Results cluster_interpretation Interpretation cluster_report Final Report Disk Disk Diffusion Zone Zone Diameter (mm) Disk->Zone Broth Broth Microdilution MIC MIC (mg/L) Broth->MIC Gradient Agar Gradient Diffusion Gradient->MIC Breakpoints EUCAST Clinical Breakpoints Zone->Breakpoints MIC->Breakpoints Report Susceptible (S) or Resistant (R) Breakpoints->Report

Caption: Logical Relationship of this compound Susceptibility Testing Methods.

References

Application Notes and Protocols for Temocillin In Vitro Time-Kill Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing in vitro time-kill assays with temocillin, a crucial method for evaluating its antimicrobial efficacy. The protocols outlined here are synthesized from established methodologies to ensure robust and reproducible results.

Introduction

Time-kill assays are fundamental in vitro pharmacodynamic studies that determine the rate and extent of bacterial killing by an antimicrobial agent over time. For this compound, a β-lactam antibiotic with activity against many Enterobacterales, these assays are critical for understanding its bactericidal or bacteriostatic effects. The data generated from these studies are essential for informing dosing regimens and predicting clinical efficacy. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1]

Experimental Protocols

This section details the step-by-step methodology for conducting a this compound time-kill assay.

Materials
  • This compound analytical standard

  • Bacterial strains of interest (e.g., Escherichia coli, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile saline (0.9% NaCl)

  • Sterile test tubes or flasks

  • Spectrophotometer

  • Incubator (37°C, with shaking capabilities)

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies (spreaders, turntable)

  • Colony counter

Methods

1. Determination of Minimum Inhibitory Concentration (MIC):

Prior to the time-kill assay, the MIC of this compound for each bacterial strain must be determined using a standardized method, such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This value is crucial for selecting the appropriate this compound concentrations for the time-kill experiment.

2. Preparation of Bacterial Inoculum:

a. From a fresh overnight culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

b. Inoculate the colonies into a tube containing 5 mL of CAMHB.

c. Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).

d. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

3. Preparation of this compound Concentrations:

a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a high concentration.

b. Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay. Commonly tested concentrations include 0x (growth control), 0.5x, 1x, 2x, 4x, 8x, 16x, and 32x the predetermined MIC.[2]

4. Time-Kill Assay Procedure:

a. Dispense the prepared bacterial inoculum into a series of sterile test tubes or flasks, one for each this compound concentration and the growth control.

b. Add the appropriate volume of the corresponding this compound dilution to each tube to achieve the final target concentrations.

c. Immediately after adding the antibiotic (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube for bacterial enumeration.[3]

d. Perform serial ten-fold dilutions of the collected aliquots in sterile cold saline to reduce the bacterial concentration to a countable range.

e. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

f. Incubate the plates at 37°C for 18-24 hours.

g. After incubation, count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

5. Data Analysis:

a. Calculate the CFU/mL for each time point and concentration.

b. Transform the CFU/mL data into log10 CFU/mL.

c. Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration to generate time-kill curves.

d. A bactericidal effect is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a <3-log10 reduction in CFU/mL.

Data Presentation

The following tables summarize quantitative data from representative this compound time-kill studies.

Table 1: Bactericidal Activity of this compound against Aztreonam-Resistant Enterobacteriaceae

This compound ConcentrationTime (hours)Percent Reduction in Viable Bacteria
16 mg/L1299%
32 mg/L1299.9%

Data derived from studies on Klebsiella oxytoca and Enterobacter cloacae.[2]

Table 2: this compound Time-Kill Assay Parameters for Escherichia coli

ParameterValue
Bacterial Strains Four Escherichia coli strains
This compound Concentrations Static concentrations and dynamic concentrations simulating human plasma levels
Incubation Time Up to 72 hours
Key Finding Amplification of resistant subpopulations was observed within 24 hours for all strains. Continuous infusions were more effective than intermittent infusions.[4][5]

Visualizations

Diagram 1: Experimental Workflow for this compound Time-Kill Assay

Time_Kill_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_mic Determine this compound MIC prep_this compound Prepare this compound Concentrations (e.g., 0x, 1x, 4x MIC) prep_mic->prep_this compound prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) mix Combine Inoculum and this compound prep_inoculum->mix prep_this compound->mix incubate Incubate at 37°C with Shaking mix->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute Serially Dilute Samples sample->dilute plate Plate Dilutions on Agar dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count Count Colonies (CFU) incubate_plates->count calculate Calculate log10 CFU/mL count->calculate plot Plot Time-Kill Curves calculate->plot

Caption: Workflow of the in vitro time-kill assay for this compound.

References

Application Notes and Protocols for In Vivo Research of Temocillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo evaluation of temocillin, a β-lactam antibiotic with activity against a range of Gram-negative bacteria. The following sections detail established methodologies primarily derived from murine models, with additional context from other species where available.

Overview and Mechanism of Action

This compound is a 6-α-methoxy derivative of ticarcillin, which confers resistance to hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1] Its antibacterial effect is achieved by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, this compound targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

cluster_Precursors Cytoplasmic Precursors UDP_NAG UDP-NAG Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAG->Lipid_II Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_II Synthesis Periplasm Periplasm Lipid_II->Periplasm Translocation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes Cross-linking Weakened_PG Weakened Peptidoglycan PBP->Weakened_PG Inhibition leads to This compound This compound This compound->PBP Inhibits Cell_Lysis Cell Lysis Weakened_PG->Cell_Lysis

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

The primary PK/PD index associated with the efficacy of β-lactam antibiotics, including this compound, is the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[2] In vivo studies in neutropenic murine models have established target %fT>MIC values for bacteriostatic and bactericidal effects against common Enterobacterales pathogens.[2]

Table 1: this compound PK/PD Targets in Neutropenic Murine Models
Infection ModelPathogenBacteriostatic Effect (%fT>MIC)1-log Kill Effect (%fT>MIC)
Thigh InfectionE. coli65.2%85.4%
K. pneumoniae64.9%74.5%
Lung InfectionE. coli27.8%42.1%
K. pneumoniae38.2%44.1%

Data sourced from a study using neutropenic CD-1 mice.[2]

Dosage and Administration in Animal Models

The majority of detailed in vivo dosage data for this compound comes from studies in mice. Limited information is available for other species such as rats and rabbits.

Murine Models
ParameterDetails
Animal Model 7- to 8-week-old female CD-1 mice (25 ± 5 g)
Route of Administration Subcutaneous (SC)
Dosage Range 8 to 1024 mg/kg
Dosing Frequency Every 2 or 4 hours
Vehicle 0.1 mL saline
Protein Binding (mice) 78.2% ± 1.3%

Dosages and frequencies are typically varied in dose-ranging studies to achieve different %fT>MIC targets for efficacy evaluation.[2]

Rabbit Model

A study in a rabbit model of experimental Klebsiella pneumoniae meningitis utilized an infusion system to simulate human serum concentrations of this compound.[3][4] This approach was necessary due to the much shorter half-life of this compound in rabbits (0.3 hours) compared to humans (approximately 5 hours).[3][4] While this study provides evidence of this compound's efficacy in a rabbit model, it does not establish a standard dosage regimen for this species. The infusion was designed to mimic a 2-g intravenous bolus dose in humans.[3][4]

Rat Model

Information on specific this compound dosage regimens for in vivo research in rats is limited in the available literature.

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving this compound, based on established methodologies.

Neutropenic Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.

cluster_Neutropenia Neutropenia Induction Day_neg4 Day -4 Cyclo1 Cyclophosphamide (150-200 mg/kg, IP) Day_neg1 Day -1 Cyclo2 Cyclophosphamide (100 mg/kg, IP) Day_0 Day 0 (Infection) Infection Bacterial Inoculation (Intramuscular, thigh) Day_0_2h Day 0 (+2 hours) Treatment Initiate this compound Treatment (SC) Day_1 Day 1 (+24 hours) Efficacy Euthanasia & Thigh Homogenization for CFU count Cyclo1->Cyclo2 3 days Cyclo2->Infection 1 day Infection->Treatment 2 hours Treatment->Efficacy 22 hours

Caption: Workflow for the neutropenic murine thigh infection model.

  • Animal Model: Use 6- to 8-week-old female ICR (CD-1) or BALB/c mice.

  • Neutropenia Induction:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150-200 mg/kg four days prior to infection.

    • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection to induce neutropenia (<100 neutrophils/mm³).

  • Infection:

    • Culture the desired bacterial strain (e.g., E. coli, K. pneumoniae) to mid-log phase.

    • Dilute the bacterial suspension to the target concentration (e.g., 1 x 10⁶ CFU/mL).

    • Two hours before initiating treatment, inject 0.1 mL of the bacterial inoculum intramuscularly into the thigh of each mouse.

  • This compound Administration:

    • Prepare this compound in sterile saline at the desired concentrations.

    • Administer the prepared this compound solution subcutaneously at the predetermined dosage and frequency (e.g., every 2 or 4 hours).

  • Efficacy Assessment:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

Murine Lung Infection Model

This model is used to evaluate the efficacy of antibiotics against respiratory tract infections.

cluster_Neutropenia Neutropenia Induction Day_neg4 Day -4 Cyclo1 Cyclophosphamide (IP) Day_neg1 Day -1 Cyclo2 Cyclophosphamide (IP) Day_0 Day 0 (Infection) Infection Bacterial Inoculation (Intratracheal or Intranasal) Day_0_2h Day 0 (+2 hours) Treatment Initiate this compound Treatment (SC) Day_1 Day 1 (+24 hours) Efficacy Euthanasia & Lung Homogenization for CFU count Cyclo1->Cyclo2 3 days Cyclo2->Infection 1 day Infection->Treatment 2 hours Treatment->Efficacy 22 hours

Caption: Workflow for the murine lung infection model.

  • Animal Model and Neutropenia Induction: Follow the same procedure as for the thigh infection model.

  • Infection:

    • Anesthetize the mice.

    • Instill a 0.05 mL bacterial suspension (e.g., 1 x 10⁷ CFU/mouse) via intratracheal or intranasal administration.

  • This compound Administration: Administer this compound subcutaneously as described for the thigh infection model.

  • Efficacy Assessment:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in sterile PBS.

    • Perform serial dilutions and plate the homogenate to determine the bacterial load (CFU/gram of tissue).

Summary and Considerations

  • The neutropenic murine model is the most well-characterized system for in vivo studies of this compound, with established PK/PD targets.

  • The subcutaneous route is a common and effective method for this compound administration in mice.

  • Dosage and dosing frequency should be tailored to achieve the desired %fT>MIC for the specific infection model and pathogen being studied.

  • Data on this compound dosage in other animal models like rats and rabbits are limited, and researchers may need to conduct preliminary pharmacokinetic studies to establish appropriate dosing regimens for these species.

  • As with all in vivo research, all animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Determining Temocillin MIC Breakpoints using EUCAST Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin is a 6-α-methoxy derivative of ticarcillin, a β-lactam antibiotic with a narrow spectrum of activity primarily targeting Enterobacterales.[1][2] Its notable stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, makes it a valuable therapeutic option for managing infections caused by multidrug-resistant bacteria.[2][3] Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding clinical decisions. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides harmonized guidelines and clinical breakpoints for interpreting AST results.

These application notes provide detailed protocols for determining this compound Minimum Inhibitory Concentration (MIC) values and interpreting them according to the latest EUCAST guidelines, utilizing both the reference broth microdilution method and the routine disk diffusion method.

EUCAST Clinical Breakpoints for this compound

EUCAST has established clinical breakpoints for this compound against Enterobacterales. These breakpoints are used to categorize an isolate as Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R). The interpretation often depends on the site of infection (e.g., urinary tract infections vs. systemic infections) due to different drug exposures at the target site.

Recent EUCAST guidelines have moved towards a harmonized breakpoint for this compound. As of EUCAST version 11.0, the breakpoint for Enterobacterales such as E. coli, Klebsiella spp., and P. mirabilis was updated to harmonize interpretations.[4]

Table 1: EUCAST this compound MIC and Disk Diffusion Breakpoints for Enterobacterales

MethodDisk ContentSusceptible (S)Resistant (R)
MIC (mg/L) N/A≤ 0.001 (High Exposure)> 16
Disk Diffusion (mm) 30 µg≥ 17< 17

Note: The breakpoint of S ≤0.001 mg/L and R >16 mg/L applies to a high-exposure dosing regimen (e.g., 2g IV every 8 hours) for complicated urinary tract infections.[5] The disk diffusion breakpoint of 17 mm corresponds to the MIC breakpoint of 16 mg/L.[4] Laboratories should always consult the most current version of the EUCAST breakpoint tables.[6][7][8]

Experimental Protocols

Broth Microdilution (BMD) - Reference Method

The reference method for determining MICs is broth microdilution, performed according to the ISO 20776-1 standard and EUCAST guidelines.[3]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical powder

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (standardized to 0.5 McFarland)

  • Quality control (QC) strains

  • Sterile diluents (e.g., saline, sterile water)

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 mg/L) in a suitable solvent. Further dilutions are made in CAMHB.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the this compound working solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in a range of concentrations (e.g., 0.25 to 128 mg/L).

    • Leave one well without antibiotic as a positive growth control and another well with uninoculated broth as a negative control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on non-selective agar, pick several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.[9]

  • Inoculation: Within 15-30 minutes of preparation, inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.

  • Incubation: Seal the plates or place them in a container to prevent evaporation and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9] Growth appears as turbidity or a cell pellet at the bottom of the well.[9]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_abx Prepare this compound Serial Dilutions prep_inoc Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Microplate Wells (Final Conc: 5x10^5 CFU/mL) prep_abx->inoculate prep_inoc->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic interpret Interpret using EUCAST Breakpoints read_mic->interpret

Caption: Workflow for this compound Broth Microdilution.

Disk Diffusion Method

The disk diffusion method is a routine and less laborious alternative to broth microdilution.[10] The EUCAST disk diffusion method is calibrated to the reference MIC method.[11]

Materials:

  • Mueller-Hinton (MH) agar plates (4 mm depth)

  • This compound 30 µg disks

  • Bacterial inoculum suspension (standardized to 0.5 McFarland)

  • Quality control (QC) strains

  • Sterile cotton swabs

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.

  • Application of Disk:

    • Allow the plate surface to dry for 3-5 minutes.

    • Aseptically apply a this compound 30 µg disk to the center of the inoculated agar.

    • Ensure complete contact between the disk and the agar surface.

  • Incubation: Invert the plates and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • Interpret the zone diameter using the EUCAST clinical breakpoints.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoc Prepare 0.5 McFarland Bacterial Suspension swab_plate Swab Mueller-Hinton Agar Plate prep_inoc->swab_plate apply_disk Apply 30 µg This compound Disk swab_plate->apply_disk incubate Incubate at 35°C for 18-24 hours apply_disk->incubate measure_zone Measure Inhibition Zone Diameter (mm) incubate->measure_zone interpret Interpret using EUCAST Breakpoints measure_zone->interpret

Caption: Workflow for this compound Disk Diffusion Testing.

Quality Control (QC)

Routine quality control is essential to ensure the accuracy and reproducibility of AST results.[12] EUCAST recommends specific QC strains with defined acceptable ranges for MIC and zone diameters.[13] For this compound, Escherichia coli ATCC 25922 and ATCC 35218 are commonly used QC strains.[3][14]

Table 2: EUCAST Quality Control Ranges for this compound

QC StrainMethodMIC (mg/L) RangeZone Diameter (mm) Range
E. coli ATCC 25922 BMD4 - 16N/A
Disk DiffusionN/A19 - 25
E. coli ATCC 35218 BMD2 - 8N/A
Disk DiffusionN/A23 - 29

Note: The target MIC for E. coli ATCC 25922 is often cited as 8 mg/L, and for ATCC 35218, it is 4 mg/L.[3] Results for clinical isolates should only be accepted if the QC strain results fall within one doubling dilution of these values for BMD.[3] Always refer to the latest EUCAST QC Tables for the most current ranges.

Data Interpretation

The final step is to categorize the test organism based on the determined MIC value or zone diameter by comparing it to the clinical breakpoints.

Interpretation_Logic result MIC or Zone Diameter Result breakpoint EUCAST Clinical Breakpoint (mg/L or mm) result->breakpoint susc Susceptible (S/I) breakpoint->susc Result ≤ Breakpoint (MIC) Result ≥ Breakpoint (Zone Diameter) res Resistant (R) breakpoint->res Result > Breakpoint (MIC) Result < Breakpoint (Zone Diameter)

Caption: Logic for Clinical Category Interpretation.

References

Application Notes and Protocols: Synergistic Effects of Temocillin in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, the concurrent use of two or more antibiotics, is a promising strategy to overcome resistance, enhance bactericidal activity, and reduce the emergence of resistant strains. Temocillin, a 6-α-methoxy derivative of ticarcillin, is a narrow-spectrum β-lactam antibiotic with notable stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. This attribute makes it a valuable candidate for combination therapies. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound with other antibiotics, with a particular focus on its combination with fosfomycin against carbapenem-resistant Enterobacterales.

Key Synergistic Combination: this compound and Fosfomycin

A significant body of research has focused on the synergistic activity of this compound and fosfomycin, particularly against problematic Gram-negative pathogens such as KPC-producing Klebsiella pneumoniae.[1][2][3] Fosfomycin, a phosphonic acid derivative, inhibits an early step in bacterial cell wall peptidoglycan synthesis by inactivating the enzyme MurA.[4] this compound, like other β-lactams, inhibits the final transpeptidation step of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs).[5][6] The sequential inhibition of two distinct steps in the same essential biosynthetic pathway is the likely mechanism underpinning their synergistic interaction.[7] Some evidence also suggests that fosfomycin may alter the expression or function of PBPs, further sensitizing the bacteria to the action of β-lactams.[7][8][9]

Quantitative Data Summary

The synergistic potential of this compound in combination with other antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interaction is interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

The following tables summarize quantitative data from studies investigating the synergistic effects of this compound and fosfomycin against KPC-producing Klebsiella pneumoniae.

Table 1: In Vitro Synergy of this compound and Fosfomycin against KPC-Producing Klebsiella pneumoniae

Bacterial IsolatesNumber of IsolatesPercentage Showing Synergy (FICI ≤ 0.5)Percentage Showing Additive/Indifference (0.5 < FICI ≤ 4)Percentage Showing Antagonism (FICI > 4)Reference
KPC-producing K. pneumoniae10091%8%0%[3]

Table 2: In Vivo Efficacy of this compound and Fosfomycin Combination in a Galleria mellonella Infection Model with KPC-Producing Klebsiella pneumoniae

IsolateTreatment GroupSurvival Rate (%)Increase in Survival with Combination (%)Reference
Isolate 1This compound alone73[2]
Fosfomycin aloneNot Reported
This compound + Fosfomycin9732
Isolate 2This compound alone93[2]
Fosfomycin aloneNot Reported
This compound + Fosfomycin1007
Isolate 3This compound alone63[2]
Fosfomycin aloneNot Reported
This compound + Fosfomycin8636
Isolate 4This compound alone63[2]
Fosfomycin aloneNot Reported
This compound + Fosfomycin9042
Isolate 10This compound alone93[2]
Fosfomycin aloneNot Reported
This compound + Fosfomycin974

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

This protocol outlines the checkerboard method to determine the FICI of this compound and fosfomycin against a bacterial isolate.[10][11][12]

Materials:

  • Bacterial isolate (e.g., KPC-producing K. pneumoniae)

  • Mueller-Hinton broth (MHB)

  • This compound and fosfomycin stock solutions

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial isolate overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Prepare stock solutions of this compound and fosfomycin at a concentration that is a multiple of the highest concentration to be tested.

    • In the 96-well plate, create a two-dimensional gradient of the antibiotics. Typically, serial two-fold dilutions of this compound are made along the y-axis, and serial two-fold dilutions of fosfomycin are made along the x-axis.

    • Include wells with each antibiotic alone to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity or use a microplate reader to measure optical density. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI for each combination that shows growth inhibition. The lowest FICI value is reported as the FICI for the combination.

checkerboard_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum plate Inoculate 96-well Plate inoculum->plate antibiotics Prepare Antibiotic Dilutions antibiotics->plate incubate Incubate Plate plate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Checkerboard Assay Workflow
Etest for In Vitro Synergy Testing

The Etest (epsilometer test) is a gradient diffusion method that can also be used to assess antibiotic synergy.[13][14]

Materials:

  • Bacterial isolate

  • Mueller-Hinton agar (MHA) plates

  • This compound and fosfomycin Etest strips

  • Sterile swabs

  • Incubator (35-37°C)

Procedure:

  • Prepare Inoculum and Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate.

  • Apply Etest Strips:

    • Carefully place the this compound and fosfomycin Etest strips on the agar surface. For synergy testing, the strips are typically placed at a 90° angle to each other, with the intersection point at the respective MIC values if known, or at a predetermined point.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, an elliptical zone of inhibition will be formed around each strip.

    • Read the MIC value at the point where the ellipse intersects the strip.

    • For the combination, read the MIC of each drug at the point of intersection of the two inhibition zones.

    • Calculate the FICI as described for the checkerboard assay.

etest_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum plate_prep Inoculate MHA Plate inoculum->plate_prep apply_strips Apply Etest Strips plate_prep->apply_strips incubate Incubate Plate apply_strips->incubate read_mic Read MICs from Strips incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Etest Synergy Workflow
Galleria mellonella Larvae Model for In Vivo Efficacy

Materials:

  • G. mellonella larvae of a suitable size and weight

  • Bacterial isolate

  • This compound and fosfomycin solutions for injection

  • Micro-syringes

  • Incubator (37°C)

  • Petri dishes

Procedure:

  • Infection:

    • Prepare a bacterial suspension of known concentration (CFU/mL).

    • Inject a defined volume of the bacterial suspension into each larva, typically into the last left proleg.

    • Include a control group injected with sterile saline.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), inject the larvae with the antibiotic(s).

    • Treatment groups should include:

      • This compound alone

      • Fosfomycin alone

      • This compound + Fosfomycin combination

      • A vehicle control

  • Incubation and Monitoring:

    • Place the larvae in petri dishes and incubate at 37°C.

    • Monitor the larvae for survival at regular intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 72-96 hours). Larvae are considered dead if they do not respond to touch.

  • Data Analysis:

    • Record the number of surviving larvae in each group at each time point.

    • Plot survival curves (Kaplan-Meier) for each treatment group.

    • Compare the survival rates between the different treatment groups to assess the efficacy of the combination therapy.

galleria_workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis infect Inject Larvae with Bacteria treat Administer Antibiotics infect->treat incubate Incubate and Monitor Survival treat->incubate analyze Analyze Survival Data incubate->analyze peptidoglycan_synthesis cluster_pathway Peptidoglycan Synthesis Pathway cluster_inhibition Antibiotic Inhibition UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation (PBPs) Fosfomycin Fosfomycin Fosfomycin->UDP_MurNAc Inhibits MurA This compound This compound This compound->Peptidoglycan Inhibits PBPs

References

Application Notes and Protocols for Temocillin Stability in Laboratory Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of the antibiotic temocillin under various common laboratory storage conditions. The included data and protocols are intended to guide researchers in maintaining the integrity of this compound solutions for experimental and developmental purposes.

Introduction

This compound is a 6-α-methoxy-penicillin derivative with notable stability against a wide range of β-lactamase enzymes, making it a valuable agent against many Gram-negative bacteria.[1][2] Understanding its stability profile is critical for accurate and reproducible research, as well as for the development of new therapeutic applications, including outpatient parenteral antimicrobial therapy (OPAT).[3][4] These notes summarize key stability data and provide detailed protocols for stability testing.

Quantitative Stability Data

The stability of this compound is influenced by temperature, the composition of the diluent, and the type of storage container. The following tables consolidate data from multiple studies to provide a clear comparison of this compound stability under different conditions.

Table 1: Stability of this compound in Solution at Various Temperatures

ConcentrationDiluentContainerTemperature (°C)Stability ResultsReference
12 g/L0.9% Sodium ChloridePolypropylene bags & Polyisoprene elastomeric pumps4 ± 2≥90% for 72 hours[3][4]
12 g/L0.9% Sodium ChloridePolypropylene bags & Polyisoprene elastomeric pumps25 ± 2≥90% for 72 hours[3][4]
12 g/L0.9% Sodium ChloridePolypropylene bags & Polyisoprene elastomeric pumps32 ± 2≥90% for 72 hours[3][4]
12 g/L0.9% Sodium ChloridePolypropylene bags & Polyisoprene elastomeric pumps37 ± 2Stable for 24 hours, then dropped below 90%[3][4]
10 g/L & 20 g/LWater for InjectionElastomeric pumps4>90% for at least 4 weeks[2]
10 g/L & 20 g/LWater for InjectionElastomeric pumpsRoom Temperature>90% for at least 24 hours after refrigeration[2]

Table 2: Stability of this compound in Infusion Devices for Outpatient Parenteral Antimicrobial Therapy (OPAT)

Concentration RangeDiluentInfusion DeviceStorage ConditionIn-Use ConditionStability FindingsReference
2.17 mg/mL to 25 mg/mL0.3% Citrate Buffer (pH 7)Easypump® II LT & Dosi-Fusor®2-8°C for 14 days32°C for 24 hours>97% remaining after 14 days refrigerated. At 32°C, >95% for 12 hours. Degradation <10% after 24 hours.[5][6][7][8]
20 mg/mL5% DextrosePolyolefin bagsFrozen at -20°C for 1 month, then 5 ± 3°CN/AStable for at least 11 days after thawing.[9][10]
20 mg/mL0.9% Sodium ChloridePolyolefin bagsFrozen at -20°C for 1 month, then 5 ± 3°CN/AStable for at least 14 days after thawing.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound stability assessment.

Protocol for Assessing this compound Stability in Solution

This protocol outlines the steps to determine the chemical stability of this compound in a liquid formulation under various temperature conditions.

Materials:

  • This compound powder

  • Selected diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose, 0.3% Citrate Buffer)

  • Sterile containers (e.g., polypropylene bags, glass vials)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., PDA)

  • Analytical column (e.g., C18)

  • Mobile phase reagents

  • pH meter

  • Temperature-controlled chambers/incubators

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Solution Preparation:

    • Aseptically prepare a stock solution of this compound to the desired concentration in the chosen diluent.

    • Verify the initial concentration (T=0) using a validated HPLC/UHPLC method.

    • Measure and record the initial pH of the solution.

  • Storage:

    • Aliquot the this compound solution into the designated sterile containers.

    • Place the containers in temperature-controlled chambers set to the desired temperatures (e.g., 4°C, 25°C, 32°C, 37°C).

  • Sampling:

    • At specified time points (e.g., 0, 12, 24, 48, 72 hours), withdraw samples from each storage condition.

    • If not analyzed immediately, samples should be stored at a temperature that minimizes further degradation (e.g., -80°C).[11]

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC/UHPLC method to determine the concentration of this compound.

    • Monitor for the appearance of degradation products in the chromatograms.[5]

    • Measure the pH of the solutions at each time point.[3]

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • The solution is generally considered stable if the remaining concentration is ≥90% or ≥95% of the initial concentration, depending on the established acceptance criteria.[3][9]

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the intact drug from its degradation products.

Procedure:

  • Forced Degradation Studies:

    • Subject this compound solutions to stress conditions to induce degradation. This includes:

      • Acidic Hydrolysis: Add a strong acid (e.g., HCl) and heat.[10]

      • Alkaline Hydrolysis: Add a strong base (e.g., NaOH) and heat.[1][10]

      • Oxidation: Add an oxidizing agent (e.g., hydrogen peroxide).[5]

      • Thermal Stress: Heat the solution at an elevated temperature.

      • Photolytic Stress: Expose the solution to UV light.

  • Chromatographic Conditions Development:

    • Develop an HPLC/UHPLC method (typically reversed-phase) that can resolve the main this compound peak from all peaks corresponding to degradation products.

    • Optimize parameters such as the mobile phase composition, column type, flow rate, and detector wavelength.

  • Method Validation:

    • Validate the developed method according to relevant guidelines (e.g., FDA) for specificity, linearity, accuracy, precision, and robustness.[3]

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability and analysis.

Temocillin_Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep Prepare this compound Solution initial_analysis Initial Analysis (T=0) - Concentration (HPLC) - pH - Visual Inspection prep->initial_analysis temp4 4°C initial_analysis->temp4 Aliquot & Store temp25 25°C initial_analysis->temp25 Aliquot & Store temp32 32°C initial_analysis->temp32 Aliquot & Store temp37 37°C initial_analysis->temp37 Aliquot & Store sampling Sampling at Predetermined Intervals temp4->sampling temp25->sampling temp32->sampling temp37->sampling hplc_analysis HPLC/UHPLC Analysis sampling->hplc_analysis ph_measurement pH Measurement sampling->ph_measurement visual_inspection Visual Inspection sampling->visual_inspection data_eval Calculate % Remaining & Compare to Limits hplc_analysis->data_eval ph_measurement->data_eval visual_inspection->data_eval

Caption: Workflow for assessing the stability of this compound solutions.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation heat Thermal Stress start->heat analysis Analyze Stressed Samples by HPLC/UHPLC acid->analysis base->analysis oxidation->analysis heat->analysis result Identify Degradation Peaks & Ensure Resolution from Parent Drug Peak analysis->result

Caption: Workflow for forced degradation studies of this compound.

Temocillin_Degradation_Pathways cluster_degradation Degradation Products This compound This compound methoxypenillic_acid Methoxypenillic Acid This compound->methoxypenillic_acid Strong Acid methoxypenicilloic_acid Methoxypenicilloic Acid & C-5 Epimer This compound->methoxypenicilloic_acid Alkaline or Enzyme Hydrolysis oxidation_products Oxidation Products This compound->oxidation_products Oxidation

Caption: Major degradation pathways of this compound.[1]

References

Preparing Temocillin Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of temocillin solutions for various laboratory applications, including antimicrobial susceptibility testing, in vitro and in vivo studies, and other research purposes.

This compound is a β-lactamase-resistant penicillin antibiotic with activity primarily against Gram-negative bacteria.[1] Proper preparation of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties

This compound is a semisynthetic, narrow-spectrum carboxypenicillin.[2] It is supplied as a white to pale yellow sterile solid (this compound disodium) and is known for its stability against many β-lactamases.[3][4]

Data Summary

The following tables summarize the key quantitative data for preparing this compound solutions.

Solvent Solubility Notes
Water for InjectionSoluble[1]Recommended for reconstitution of vials for injection.[5]
Physiological Saline (0.9% NaCl)Soluble[1]A suitable solvent for intravenous infusion solutions.[6]
5% DextroseSoluble[1]Another suitable solvent for intravenous infusion solutions.[6]
DMSOMay dissolve[2]Use if aqueous solvents are not suitable for the experimental setup.
EthanolMay dissolve[2]Use with caution, as it may not be suitable for all cell-based assays.
0.3% Citrate Buffer (pH 7)Soluble[7]Used for preparing stable solutions for infusion devices.[7]
30 mM Sodium Phosphate Buffer (pH 7)Soluble[4][7]Used as a mobile phase in analytical methods.[4][7]
Storage Condition Solvent/Formulation Stability
Room Temperature (~25°C)Water for Injection, 0.9% Saline, 5% DextroseStable for up to 24 hours.[1]
Refrigerated (2-8°C)0.3% Citrate Buffer (pH 7) in elastomeric devicesStable for 14 days with <5% degradation.[4][7]
Refrigerated (2-8°C)Reconstituted/diluted solutionsShould generally be used within 24 hours unless prepared under aseptic conditions.[8]
Frozen (-20°C)Stock solutionsCan be stored for up to 1 month.[9]
Frozen (-80°C)Stock solutionsCan be stored for up to 6 months.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted to various working concentrations for in vitro experiments.

Materials:

  • This compound disodium powder

  • Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Analytical balance and weighing paper

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound disodium powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of the chosen sterile solvent (e.g., 5 mL of sterile water) and vortex thoroughly until the powder is completely dissolved. The solution should be clear and pale yellow.[8]

  • Volume Adjustment: Add the remaining volume of the solvent to reach the final desired volume (e.g., add another 5 mL to reach a total volume of 10 mL). Vortex again to ensure homogeneity.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]

Protocol 2: Preparation of Working Solutions for Antimicrobial Susceptibility Testing (AST)

This protocol outlines the dilution of the stock solution to prepare working concentrations commonly used in AST, such as those for determining Minimum Inhibitory Concentrations (MICs). Typical MICs for Enterobacteriaceae range from 2 to 32 mg/L.[10]

Materials:

  • 10 mg/mL this compound stock solution (from Protocol 1)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate culture medium

  • Sterile microplates (e.g., 96-well plates) or culture tubes

  • Sterile pipette tips and micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate sterile culture medium to achieve the desired final concentrations. For example, to test a concentration range of 128 µg/mL down to 0.25 µg/mL in a 96-well plate format, a two-fold serial dilution is commonly performed.

  • Inoculation: Once the working solutions are prepared in the microplate or tubes, add the standardized bacterial inoculum as per the specific AST protocol (e.g., CLSI or EUCAST guidelines).

  • Incubation: Incubate the plates or tubes under the appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Analysis: After incubation, determine the MIC by observing the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

Temocillin_Solution_Preparation_Workflow Workflow for Preparing this compound Solutions start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume filter Sterile Filter (0.22 µm) adjust_volume->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: A flowchart illustrating the key steps for preparing sterile this compound stock solutions.

Temocillin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) on Bacterial Inner Membrane This compound->pbp Binds to and inactivates crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Inhibits cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Is essential for lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to

Caption: A diagram showing how this compound inhibits bacterial cell wall synthesis.

References

Application Notes and Protocols for Temocillin in Hollow-Fiber Infection Models for PK/PD Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the hollow-fiber infection model (HFIM) for the pharmacokinetic/pharmacodynamic (PK/PD) evaluation of temocillin. The protocols and data presented are synthesized from studies investigating this compound's efficacy against key Gram-negative pathogens. This in vitro system is instrumental in simulating human pharmacokinetic profiles, allowing for the determination of optimal dosing regimens to maximize bacterial killing and suppress the emergence of antibiotic resistance.[1][2][3][4][5][6][7][8][9]

Introduction to this compound and the Hollow-Fiber Infection Model

This compound is a penicillin antibiotic notable for its stability against a wide range of β-lactamases, including most extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][10] This makes it a valuable carbapenem-sparing option for treating infections caused by multidrug-resistant Enterobacteriaceae.[1][11] The primary PK/PD index that correlates with the efficacy of β-lactam antibiotics like this compound is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[10][12] A target of 40-50% fT > MIC has been associated with therapeutic efficacy.[10]

The hollow-fiber infection model (HFIM) is a dynamic, two-compartment in vitro system that allows for the precise simulation of human drug pharmacokinetics over extended periods.[6][7][9] Bacteria are housed in the extra-capillary space (ECS) of a cartridge containing semi-permeable hollow fibers, while drug-infused media is pumped through the intra-capillary space (ICS).[9][13] The drug diffuses into the bacterial compartment, mimicking its distribution in the body. This setup is ideal for studying the time-dependent activity of antibiotics and assessing the drug exposures required to prevent the amplification of resistant bacterial subpopulations.[1]

Experimental Protocols

The following protocols are generalized from published studies on this compound PK/PD in hollow-fiber models.[1][4][14] Researchers should adapt these methods based on their specific bacterial strains and research questions.

Materials and Equipment
  • Hollow-fiber cartridge (e.g., Polysulfone or cellulose acetate fibers)

  • Peristaltic pump[5][13]

  • Central reservoir for media and drug solution[13]

  • Diluent reservoir with fresh media[9]

  • Waste reservoir[9]

  • Computerized syringe drivers for drug infusion[9]

  • Incubator set to 37°C[1]

  • Bacterial culture media (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)[1]

  • This compound analytical standard

  • Bacterial strain(s) of interest

  • Agar plates for bacterial enumeration (e.g., Mueller-Hinton Agar, MHA)[4]

  • Agar plates containing a selective concentration of this compound (e.g., 64 mg/L) to detect resistant subpopulations[4][14]

Hollow-Fiber System Setup and Sterilization
  • Assemble the hollow-fiber system as illustrated in the workflow diagram below, connecting the central reservoir, cartridge, pumps, and tubing within a sterile biosafety cabinet.[13]

  • Sterilize the entire circuit, typically using ethylene oxide or by circulating a sterilizing agent like 70% ethanol followed by a sterile saline wash.

  • Prime the system with pre-warmed CAMHB to remove any residual sterilant and ensure the system is bubble-free.

Bacterial Inoculum Preparation
  • From an overnight culture, inoculate fresh broth and incubate until the bacteria reach the logarithmic growth phase (e.g., 0.5 McFarland standard).[1]

  • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in fresh CAMHB.

  • Inoculate the extra-capillary space of the hollow-fiber cartridge with the bacterial suspension to achieve a target starting density, typically around 10^6 to 10^7 colony-forming units (CFU)/mL.[1]

  • Allow the system to equilibrate for a short period before initiating the experiment.

Simulation of this compound Pharmacokinetics
  • Develop a pharmacokinetic model to simulate the desired human dosing regimen (e.g., 4g or 6g daily as intermittent or continuous infusions).[1][2] The model should account for this compound's half-life (approx. 5 hours) and protein binding (around 80%).[10][11]

  • Use the peristaltic pump and syringe drivers to add and remove drug-containing media and fresh diluent from the central reservoir at calculated rates to mimic the target concentration-time profile.[9]

  • Simulations are typically run for an extended period, such as 72 to 168 hours, to observe both initial killing and potential for bacterial regrowth.[1][4]

Sampling and Analysis
  • At predefined time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw samples from the extra-capillary space of the cartridge.

  • Perform serial dilutions of the samples in sterile saline.

  • Plate the dilutions onto both drug-free agar (for total bacterial count) and this compound-containing agar (to quantify resistant subpopulations).[4][14]

  • Incubate the plates at 37°C for 18-24 hours before counting the colonies to determine the CFU/mL.

  • At the same time points, collect samples from the central reservoir to measure this compound concentrations using a validated analytical method (e.g., LC-MS/MS) to confirm that the simulated PK profile matches the target profile.

Data Presentation

The following tables summarize quantitative data from representative studies on this compound.

Table 1: Bacterial Strains and this compound Susceptibility

Bacterial Isolate Type Source Baseline MIC (mg/L)
Escherichia coli ATCC 25922 Wild-Type Reference Strain 8[1]
Escherichia coli 1226 ESBL-producer Clinical Isolate 4[1]
Escherichia coli 1238 ESBL-producer Clinical Isolate 8[1]
Escherichia coli 1240 Wild-Type Clinical Isolate 8[1]
K. pneumoniae KPC-2-A KPC-2-producer Clinical Isolate 8[4][14]
K. pneumoniae KPC-2-B KPC-2-producer Clinical Isolate 16[4][14]

| K. pneumoniae KPC-2-F | KPC-2-producer | Clinical Isolate | 16[4][14] |

Table 2: Summary of Bacterial Response to Simulated this compound Regimens in HFIM

Isolate(s) Simulated Regimen Duration (h) Initial Bacterial Reduction (log10 CFU/mL) Outcome
Four E. coli strains 4g & 6g daily (Intermittent & Continuous Infusion) 72 Dose-dependent Amplification of resistant subpopulations observed within 24h for all strains. Continuous infusion was superior to intermittent.[1][2][3]

| Six KPC-2 K. pneumoniae | 2g q8h (30-min infusion) | 72 | ≥ 3 log reduction within 8h for all isolates | Regrowth observed for 3 resistant and 1 susceptible isolate.[4][14] |

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental process and the underlying PK/PD principles.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution (72-168h) cluster_analysis Phase 3: Analysis P1 Assemble and Sterilize HFIM Circuit P2 Prepare Log-Phase Bacterial Inoculum P1->P2 P3 Determine Baseline MIC of Strain P2->P3 E1 Inoculate Bacteria into Cartridge ECS P3->E1 E2 Simulate Human PK Profile (Drug Infusion/Clearance) E1->E2 E3 Collect Samples at Pre-defined Intervals E2->E3 E3->E2 Continuous Loop A1 Quantify Total Bacteria (CFU/mL on MHA) E3->A1 A2 Quantify Resistant Subpopulation (CFU/mL on this compound Agar) E3->A2 A3 Measure this compound Conc. (e.g., LC-MS/MS) E3->A3 A4 Perform PK/PD Modeling and Analysis A1->A4 A2->A4 A3->A4

Caption: Experimental workflow for a this compound PK/PD study using the HFIM.

G cluster_pkpd PK/PD Dynamics cluster_bacteria Bacterial Response cluster_outcome Therapeutic Outcome PK This compound Dosing Regimen (e.g., 6g/day, CI) Exposure Drug Exposure (%fT > MIC) PK->Exposure Simulated Pharmacokinetics Susceptible Susceptible Bacteria Exposure->Susceptible Inhibits/Kills Resistant Resistant Subpopulation Exposure->Resistant Less Effective Suppression Resistance Suppression Exposure->Suppression Sufficient Exposure Susceptible->Resistant Selection Pressure Kill Bacterial Killing Susceptible->Kill Regrowth Therapeutic Failure (Regrowth) Resistant->Regrowth

Caption: Logical relationship between this compound exposure and bacterial response.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Variability in Temocillin MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in temocillin Minimum Inhibitory Concentration (MIC) results between different testing methods.

Frequently Asked Questions (FAQs)

Q1: What is a this compound MIC and why is it important?

A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, in this case, this compound, that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] Determining an accurate this compound MIC is crucial for several reasons: it helps in surveillance for antibiotic resistance, is essential for new drug development, and guides the selection of appropriate therapeutic regimens for treating infections caused by multidrug-resistant Enterobacterales.[4][5]

Q2: What are the common methods for determining this compound MIC?

A2: Several methods are used to determine this compound MICs, each with its own advantages and limitations. The most common include:

  • Broth Microdilution (BMD): A quantitative method involving serial dilutions of this compound in a liquid growth medium in a 96-well plate.[1][6]

  • Agar Dilution: Considered a reference method, this involves incorporating serial dilutions of this compound into agar plates, which are then inoculated with the test organism.[7][8]

  • Gradient Diffusion (Etest®): This method uses a plastic strip with a predefined gradient of this compound placed on an inoculated agar plate to determine the MIC.[9][10][11]

  • Disk Diffusion (Kirby-Bauer): While this method provides a qualitative result (susceptible, intermediate, or resistant) based on the zone of inhibition around a this compound-impregnated disk, it can be correlated to MIC values.[12]

  • Automated Systems (e.g., Vitek® 2, BD Phoenix™): These systems automate the process of susceptibility testing, often using a variation of the broth microdilution method.[4][13]

Q3: Which method is considered the "gold standard" for this compound MIC testing?

A3: Broth microdilution (BMD) and agar dilution are generally considered the reference or "gold standard" methods for determining antimicrobial MICs due to their accuracy and reproducibility.[7][13]

Q4: Why are my this compound MIC results different between methods (e.g., Vitek® 2 vs. Etest®)?

A4: Discrepancies in this compound MIC results between different methods are a known issue. Studies have shown that automated systems like Vitek® 2 and BD Phoenix™ can be inaccurate for this compound, sometimes overestimating susceptibility or resistance.[4][8][13][14] Etest® and disk diffusion methods generally show better agreement with the reference broth microdilution method.[8] This variability can be due to differences in methodology, inoculum preparation, and the inherent limitations of automated systems for this particular antibiotic.[4][13]

Q5: What are the recommended quality control (QC) strains for this compound MIC testing?

A5: The selection of appropriate QC strains is critical for ensuring the accuracy of MIC testing. For this compound, the following strains are commonly recommended:

  • Escherichia coli ATCC® 25922

  • Escherichia coli ATCC® 35218

  • Klebsiella pneumoniae ATCC® 700603[13]

Some studies suggest that E. coli ATCC® 35218 provides narrower and more reliable QC ranges for this compound compared to E. coli ATCC® 25922.[13]

Q6: What are the established QC ranges for this compound?

A6: Adherence to established quality control ranges is essential for validating test results. The acceptable QC ranges can vary by testing method and the specific QC strain used.

Table 1: Quality Control Ranges for this compound Testing

Quality Control StrainTesting MethodAcceptable MIC Range (µg/mL)Acceptable Zone Diameter (mm)
E. coli ATCC® 25922Etest®3 - 24N/A
E. coli ATCC® 35218Etest®2 - 6N/A
E. coli ATCC® 25922Disk Diffusion (30 µg disk)N/A12 - 25
E. coli ATCC® 35218Disk Diffusion (30 µg disk)N/A19 - 28

Data compiled from multiple sources.[1][15]

Q7: Where can I find the latest CLSI and EUCAST breakpoints for this compound?

A7: Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) periodically review and update their breakpoints for antimicrobials. For the most current information, it is essential to refer to the latest versions of their guidelines. As of recent updates, EUCAST has published clinical breakpoints for this compound, particularly for Enterobacterales.[12][16][17]

Troubleshooting Guides

Issue 1: High Variability in Replicate MIC Measurements

  • Possible Cause: Inconsistent inoculum density. The "inoculum effect" is a known phenomenon where the density of the bacterial suspension can significantly impact the MIC value.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a standardized inoculum is prepared for each experiment, typically equivalent to a 0.5 McFarland standard.

    • Verify Colony Forming Units (CFU): Periodically perform plate counts to verify that your 0.5 McFarland standard corresponds to the recommended CFU/mL for the specific testing method.

    • Consistent Preparation: Use colonies from a fresh (18-24 hour) agar plate for preparing the inoculum.

Issue 2: Discrepancy Between Automated System and Manual Method Results

  • Possible Cause: Inherent limitations of the automated system for this compound testing.

  • Troubleshooting Steps:

    • Confirm with a Reference Method: If a result from an automated system is unexpected or critical, confirm the MIC using a reference method like broth microdilution or a reliable alternative such as Etest®.[4]

    • Review Manufacturer's Instructions: Ensure that the automated system's software and protocols are up-to-date for this compound testing.

    • Consult Literature: Be aware of published studies that have evaluated the performance of your specific automated system with this compound.[4][8][13]

Issue 3: Unexpectedly High or Low MIC Values for QC Strains

  • Possible Cause: Issues with the antibiotic stock solution, testing medium, or incubation conditions.

  • Troubleshooting Steps:

    • Check Antibiotic Potency: Ensure that the this compound powder or stock solution has been stored correctly and has not expired. Prepare fresh stock solutions regularly.

    • Verify Media pH: The pH of the Mueller-Hinton agar or broth should be within the recommended range (typically 7.2-7.4).

    • Incubation Conditions: Confirm that the incubator is maintaining the correct temperature (35 ± 2°C) and atmosphere for the required duration (16-20 hours).[6]

    • QC Strain Integrity: Ensure that the QC strains have been stored properly and have not undergone excessive subculturing.

Experimental Protocols

Broth Microdilution (BMD) Protocol

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration that is at least 10 times the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations.[18][19]

  • Prepare Inoculum: From a fresh agar plate, suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[6]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[6]

Agar Dilution Protocol

  • Prepare this compound-Agar Plates: Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of this compound. This is done by adding the appropriate volume of this compound stock solution to the molten agar before pouring the plates.[7]

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10^4 CFU per spot.[7]

  • Inoculation: Using a multipoint inoculator or a pipette, spot the standardized bacterial suspension onto the surface of each agar plate. Include a control plate with no antibiotic.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.[7]

  • Reading Results: The MIC is the lowest concentration of this compound on the plate that completely inhibits the growth of the organism.[7]

Gradient Diffusion (Etest®) Protocol

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[10]

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[10]

  • Apply Etest® Strip: Allow the agar surface to dry for 10-15 minutes. Aseptically place the this compound Etest® strip onto the agar surface with the MIC scale facing upwards.[10]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9][11]

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_testing Testing Method cluster_incubation Incubation cluster_results Results start Start prep_culture Prepare Bacterial Culture (0.5 McFarland) start->prep_culture prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic bmd Broth Microdilution prep_culture->bmd Inoculate ad Agar Dilution prep_culture->ad Inoculate gd Gradient Diffusion (Etest) prep_culture->gd Inoculate prep_antibiotic->bmd Add Antibiotic prep_antibiotic->ad Add Antibiotic prep_antibiotic->gd Add Antibiotic incubate Incubate 16-20h at 35°C bmd->incubate ad->incubate gd->incubate read_mic Read MIC incubate->read_mic interpret Interpret Results (using CLSI/EUCAST) read_mic->interpret end End interpret->end

Figure 1: General experimental workflow for determining this compound MIC.

MIC_Variability_Factors cluster_method Testing Method cluster_experimental Experimental Parameters cluster_interpretation Interpretation & QC center_node This compound MIC Variability method_type Choice of Method (BMD, Agar, Etest, Automated) center_node->method_type manual_vs_auto Manual vs. Automated System center_node->manual_vs_auto inoculum Inoculum Density center_node->inoculum media Media Composition & pH center_node->media incubation Incubation Time & Temp center_node->incubation antibiotic_prep Antibiotic Preparation center_node->antibiotic_prep qc_strain QC Strain Selection center_node->qc_strain breakpoints Breakpoint Guidelines (CLSI vs. EUCAST) center_node->breakpoints reading Subjective Reading center_node->reading

Figure 2: Factors contributing to variability in this compound MIC results.

References

Technical Support Center: Temocillin Susceptibility Testing of Carbapenemase-Producers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during temocillin susceptibility testing of carbapenemase-producing Enterobacterales.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, providing potential causes and recommended actions.

Issue 1: Unexpectedly High this compound MICs or Small Inhibition Zones for Suspected KPC-Producers

  • Question: My isolate is confirmed to be a Klebsiella pneumoniae carbapenemase (KPC)-producer, but the this compound Minimum Inhibitory Concentration (MIC) is higher than expected, or the disk diffusion zone is smaller than anticipated for a susceptible result. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

    • Co-production of other β-lactamases: The isolate may be producing other β-lactamases, such as an OXA-48-like or a metallo-β-lactamase (MBL), in addition to the KPC enzyme. This compound is readily hydrolyzed by OXA-48 and MBLs, leading to higher MICs[1][2][3].

      • Action: Perform molecular testing or phenotypic assays to screen for the presence of other carbapenemase genes (e.g., blaOXA-48, blaNDM, blaVIM, blaIMP).

    • Inoculum Effect: A mild inoculum effect has been observed for this compound with K. pneumoniae at higher bacterial concentrations (106 CFU)[4].

      • Action: Ensure the inoculum is prepared to the correct standard concentration as per EUCAST or CLSI guidelines (typically 5 x 105 CFU/mL for broth microdilution). Repeat the test with a carefully standardized inoculum.

    • Outer Membrane Porin Loss: While this compound is stable against many ESBLs and AmpC β-lactamases, resistance can be mediated by a combination of these enzymes with porin loss, which could potentiate the effect of a carbapenemase.

      • Action: If molecular testing for other carbapenemases is negative, consider investigating outer membrane protein expression, although this is not a routine clinical laboratory procedure.

Issue 2: Variable or Inconsistent this compound Susceptibility Results for the Same Isolate

  • Question: I am getting different this compound susceptibility results when I retest the same carbapenemase-producing isolate. What could be the cause of this variability?

  • Possible Causes & Troubleshooting Steps:

    • Methodological Variability: Different susceptibility testing methods (e.g., disk diffusion, broth microdilution, automated systems like Vitek 2) can yield different results. Automated systems, in particular, have been reported to be inaccurate for this compound testing[1][5].

      • Action: The reference method for MIC determination is broth microdilution following ISO 20776-1 standards[1]. For disk diffusion, adhere strictly to the EUCAST methodology[1][5]. Avoid relying solely on automated systems for this compound susceptibility.

    • Quality Control (QC) Failure: The results may be invalid if the QC strain is out of range.

      • Action: Always include the appropriate QC strain (E. coli ATCC 25922 or ATCC 35218) with each batch of tests[1][5]. If the QC is out of range, all results from that batch are invalid and must be repeated.

    • Media and Reagent Issues: The quality of Mueller-Hinton agar/broth, cation concentration, and the potency of this compound disks or powder can affect results.

      • Action: Use media and reagents from reputable suppliers that meet the standards required for antimicrobial susceptibility testing. Ensure proper storage and handling of all materials.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptibility testing for carbapenemase-producers so complex?

A1: The complexity arises from the differential activity of this compound against various carbapenemase families. This compound is stable against hydrolysis by KPC enzymes, making it a potential carbapenem-sparing treatment option for infections caused by KPC-producing Enterobacterales[1][6][7]. However, it is readily hydrolyzed by OXA-48-like and metallo-β-lactamases (NDM, VIM, IMP), resulting in high-level resistance[1][2][8]. Therefore, the type of carbapenemase produced by the isolate is a critical determinant of this compound activity.

Q2: Can I use this compound susceptibility results to predict the type of carbapenemase present?

A2: To some extent, yes. High-level resistance to this compound (e.g., MIC >128 mg/L) in an isolate with reduced carbapenem susceptibility is a strong indicator of an OXA-48-like carbapenemase[5][8][9]. Conversely, susceptibility to this compound in a carbapenem-resistant Enterobacterales isolate may suggest the presence of a KPC enzyme[1][8]. However, this should be used as a screening tool and not as a definitive identification method, as false-positive and false-negative results can occur[5][10]. Molecular confirmation is the gold standard.

Q3: Which interpretive breakpoints should I use for this compound?

A3: This is a significant challenge as breakpoints are not globally harmonized. EUCAST has recently established clinical breakpoints for E. coli, Klebsiella spp. (excluding K. aerogenes), and P. mirabilis for uncomplicated urinary tract infections (UTIs), with a susceptible breakpoint of MIC ≤16 mg/L[1]. BSAC (British Society for Antimicrobial Chemotherapy) has different breakpoints for systemic infections (≤8 mg/L) and UTIs (≤32 mg/L)[1]. CLSI has not established breakpoints for this compound. It is crucial to use the breakpoints defined by the guidelines followed in your laboratory and to consider the site of infection.

Q4: Is disk diffusion a reliable method for this compound susceptibility testing of carbapenemase-producers?

A4: When performed according to EUCAST standards, disk diffusion with a 30 µg this compound disk can be a reliable method[1][5]. However, it is essential to use the correct zone diameter breakpoints corresponding to the MIC breakpoints being applied[1]. For instance, EUCAST correlates a zone diameter of ≥17 mm with an MIC of ≤16 mg/L for certain species in UTIs. The reliability can be lower for isolates with MICs close to the breakpoint[1].

Q5: What is the role of this compound in treating infections caused by carbapenemase-producers?

A5: this compound is considered a carbapenem-sparing option for infections caused by susceptible carbapenemase-producers, primarily those producing KPC enzymes[6][7]. It is not effective against most other carbapenemases like OXA-48, NDM, VIM, or IMP[7][8]. Its use should be guided by definitive susceptibility results and the specific carbapenemase identified.

Data Presentation

Table 1: this compound MIC Breakpoints (mg/L) from Different Organizations

OrganizationInfection TypeSusceptible (S)Resistant (R)Species Scope
EUCAST (v11.0) Uncomplicated UTI≤16>16E. coli, Klebsiella spp. (except K. aerogenes), P. mirabilis
BSAC Systemic≤8>8Enterobacterales
BSAC UTI≤32>32Enterobacterales
CLSI Not Defined---

Table 2: this compound Activity Against Enterobacterales Based on Carbapenemase Type

Carbapenemase TypeTypical this compound MIC Range (mg/L)General Susceptibility InterpretationReferences
KPC ≤2 to >128 (most are ≤32)Often Susceptible, especially for UTIs[1][8]
OXA-48-like >32 (often ≥128)Typically Resistant[1][2][5][8]
NDM >32 (often ≥128)Typically Resistant[1][8]
VIM >32 (often ≥128)Typically Resistant[1][8]
IMP >32Typically Resistant[8]

Experimental Protocols

Protocol 1: EUCAST Disk Diffusion Method for this compound

This protocol is based on the standardized EUCAST disk diffusion methodology.

  • Inoculum Preparation:

    • Select 3-5 morphologically similar colonies from a non-selective agar plate incubated for 16-20 hours.

    • Suspend the colonies in saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard. Use a photometer to verify the density.

    • This suspension contains approximately 1-2 x 108 CFU/mL.

  • Inoculation of Mueller-Hinton (MH) Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MH agar plate in three directions to ensure uniform growth.

    • Allow the agar surface to dry for 3-5 minutes before applying disks.

  • Application of this compound Disk:

    • Aseptically apply a 30 µg this compound disk to the inoculated agar surface.

    • Ensure the disk is in firm contact with the agar. Do not move the disk once it has been placed.

  • Incubation:

    • Incubate the plates aerobically at 35 ± 1°C for 18 ± 2 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the zone size according to the current EUCAST breakpoint tables. For example, for E. coli in UTIs, a zone of ≥17 mm is considered susceptible.

Protocol 2: Broth Microdilution MIC Determination (ISO 20776-1)

This protocol outlines the reference method for determining this compound MICs.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound powder of known potency in the appropriate solvent as recommended by the manufacturer.

  • Preparation of Microdilution Plates:

    • Dispense Cation-Adjusted Mueller-Hinton Broth (CAMHB) into a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution in the wells to achieve the desired final concentration range (e.g., 0.5 to 512 mg/L). Include a growth control well without any antibiotic.

  • Inoculum Preparation:

    • Prepare an inoculum suspension as described in the disk diffusion protocol (Step 1).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Seal the plates and incubate aerobically at 35 ± 1°C for 18 ± 2 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Interpret the MIC value based on the appropriate clinical breakpoints (e.g., EUCAST or BSAC).

Mandatory Visualization

G start Carbapenemase-Producer with Unexpected this compound Result check_cpe_type Is the carbapenemase type confirmed? start->check_cpe_type kpc_path KPC Producer check_cpe_type->kpc_path Yes oxa_mbl_path OXA-48 or MBL Producer check_cpe_type->oxa_mbl_path Yes confirm_identity Confirm carbapenemase identity (Molecular Test) check_cpe_type->confirm_identity No kpc_susceptible EXPECTED: This compound Susceptible (Low MIC) kpc_path->kpc_susceptible If result matches kpc_resistant UNEXPECTED: This compound Resistant (High MIC) kpc_path->kpc_resistant If result is unexpected check_co_production Check for co-production of OXA-48 or MBLs kpc_resistant->check_co_production Action 1 check_inoculum Verify inoculum density (5x10^5 CFU/mL) kpc_resistant->check_inoculum Action 2 oxa_mbl_resistant EXPECTED: This compound Resistant (High MIC) oxa_mbl_path->oxa_mbl_resistant If result matches oxa_mbl_susceptible UNEXPECTED: This compound Susceptible (Low MIC) oxa_mbl_path->oxa_mbl_susceptible If result is unexpected oxa_mbl_susceptible->confirm_identity Action

Caption: Troubleshooting workflow for unexpected this compound susceptibility results.

G This compound This compound Stable Stable to Hydrolysis (Generally Susceptible) This compound->Stable Hydrolyzed Hydrolyzed (Generally Resistant) This compound->Hydrolyzed KPC KPC Stable->KPC ESBL ESBLs Stable->ESBL AmpC AmpC Stable->AmpC OXA48 OXA-48-like Hydrolyzed->OXA48 MBLs MBLs (NDM, VIM, IMP) Hydrolyzed->MBLs

Caption: Differential activity of this compound against β-lactamase families.

References

Technical Support Center: Enhancing Temocillin Activity Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the activity of temocillin against resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in Gram-negative bacteria?

A1: this compound is notably stable against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2][3][4][5][6] However, resistance can emerge through several mechanisms:

  • Enzymatic Degradation: Certain carbapenemases, particularly metallo-β-lactamases (MBLs) like NDM-1 and some class D carbapenemases such as OXA-48, can hydrolyze and inactivate this compound.[7][8]

  • Efflux Pumps: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can lead to resistance. For instance, a single point mutation in the BaeS sensor kinase in Enterobacter cloacae complex can lead to the overexpression of the AcrD efflux pump, resulting in this compound resistance.[9]

  • Porin Mutations: While less commonly cited as a primary mechanism, mutations in porin channels, which can limit the influx of the antibiotic into the bacterial cell, have been associated with reduced susceptibility to this compound in some studies.[3]

Q2: My this compound MICs are high for a KPC-producing Klebsiella pneumoniae isolate. What strategies can I explore to restore its activity?

A2: High this compound MICs against KPC (Klebsiella pneumoniae carbapenemase)-producing isolates can be addressed by exploring synergistic drug combinations. The combination of this compound with fosfomycin has shown significant promise.[6][10][11] Studies have demonstrated that this combination can lower the MIC of this compound to susceptible ranges for a majority of KPC-producing K. pneumoniae isolates.[11]

Q3: I am observing inconsistent results in my synergy testing experiments with this compound and fosfomycin. What could be the issue?

A3: Inconsistent synergy testing results can stem from several factors:

  • Methodology: Ensure you are using a standardized and validated synergy testing method, such as checkerboard microdilution, time-kill assays, or E-test synergy.[12][13][14] Each method has its own nuances and interpretation criteria.

  • Inoculum Effect: The density of the bacterial culture used in the assay can influence the MIC of β-lactam antibiotics. Ensure a standardized inoculum (e.g., 0.5 McFarland standard) is used consistently across all experiments.[15]

  • Media and Supplements: The type of growth media and any supplements can affect antibiotic activity and bacterial growth. For fosfomycin, supplementation with glucose-6-phosphate (G6P) is often necessary for in vitro testing to facilitate its transport into the bacterial cell.

  • Strain Variability: The genetic background of the specific bacterial isolate can influence the outcome of synergy. The presence of different resistance mechanisms or mutations can lead to varied responses.[11]

Q4: What is the proposed mechanism behind the synergistic effect of this compound and fosfomycin?

A4: While the precise mechanism is still under investigation, the synergy between this compound and fosfomycin is thought to arise from their complementary actions on the bacterial cell wall synthesis pathway. Fosfomycin inhibits an early step in peptidoglycan synthesis (MurA enzyme), while this compound, like other β-lactams, inhibits a later step by binding to penicillin-binding proteins (PBPs).[1][4][6] This dual assault on the cell wall synthesis pathway can be more effective than either agent alone, particularly against resistant strains.

Troubleshooting Guides

Problem: High Variability in MIC Determination for this compound
  • Potential Cause 1: Inconsistent Inoculum Preparation.

    • Troubleshooting Step: Ensure that the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before each experiment. Use a spectrophotometer for accuracy if available.

  • Potential Cause 2: Degradation of this compound.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature (typically -20°C or colder) in small aliquots.

  • Potential Cause 3: Variation in Reading MIC Endpoints.

    • Troubleshooting Step: Establish a clear and consistent criterion for determining the MIC endpoint (e.g., the lowest concentration with no visible growth). Use a control plate without antibiotics to ensure adequate bacterial growth.

Problem: Difficulty Interpreting Synergy Test Results (Checkerboard Assay)
  • Potential Cause 1: Ambiguous Growth Inhibition.

    • Troubleshooting Step: Use a growth indicator dye (e.g., resazurin) to aid in the visualization of bacterial growth. This can provide a more objective measure of inhibition.

  • Potential Cause 2: Mathematical Errors in Calculating the Fractional Inhibitory Concentration Index (FICI).

    • Troubleshooting Step: Double-check the FICI calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Use a spreadsheet with built-in formulas to minimize calculation errors.

  • Potential Cause 3: Misinterpretation of FICI values.

    • Troubleshooting Step: Adhere to the standard interpretation criteria: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), and Antagonism (FICI > 4).

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Fosfomycin Combination against KPC-Producing Klebsiella pneumoniae

MetricFindingReference
Synergistic Activity 91% of 100 clinical isolates showed synergistic activity.[11]
This compound MIC Reduction In cases of this compound resistance, the addition of fosfomycin lowered this compound MICs to below the resistance breakpoint (≤16 mg/L) for 99% of isolates.[11]
Fosfomycin MIC Reduction The addition of this compound also resulted in a reduction of fosfomycin MICs.[11]

Table 2: this compound MIC Distribution against Ceftriaxone-Resistant E. coli and K. pneumoniae

OrganismMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Reference
E. coli81695%[5]
K. pneumoniae41695%[5]
According to EUCAST clinical breakpoints (susceptible, increased exposure: ≤16 mg/L)

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound in an appropriate solvent (e.g., sterile water). Create a series of twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Protocol 2: E-test for Synergy Testing
  • Inoculum Preparation and Plating: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.

  • Application of E-test Strips:

    • Place the E-test strip for the first drug (Drug A) onto the agar surface.

    • Incubate for 1 hour at room temperature to allow for pre-diffusion.

    • Carefully remove the first strip.

    • Place the E-test strip for the second drug (Drug B) directly over the imprint of the first strip.[12]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic.

  • Interpretation: Calculate the FICI as described in the troubleshooting guide. The intersection of the inhibition zones can also provide a visual indication of synergy (a "bridging" effect).[13]

Visualizations

BaeSR_Signaling_Pathway cluster_cytoplasm Cytoplasm BaeS BaeS (Sensor Kinase) BaeR BaeR (Response Regulator) BaeS->BaeR Phosphorylation (Signal) AcrD AcrD (Efflux Pump) Temocillin_in This compound (intracellular) BaeR_P BaeR-P (Phosphorylated) mdtA_promoter mdtA promoter BaeR_P->mdtA_promoter Binds & Activates acrD_promoter acrD promoter BaeR_P->acrD_promoter Indirect Activation acrD_promoter->AcrD Expression Temocillin_out This compound (extracellular) Temocillin_out->Temocillin_in Diffusion Temocillin_in->Temocillin_out Efflux

Caption: BaeSR signaling pathway for AcrD efflux pump overexpression.

Synergy_Testing_Workflow start Start: Resistant Strain prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum mic_a Determine MIC of This compound Alone prep_inoculum->mic_a mic_b Determine MIC of Potentiator Alone prep_inoculum->mic_b checkerboard Perform Checkerboard Microdilution Assay prep_inoculum->checkerboard calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->calc_fici interpret Interpret FICI Value calc_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy Yes no_synergy No Synergy (FICI > 0.5) interpret->no_synergy No

Caption: Experimental workflow for synergy testing using the checkerboard method.

References

minimizing the emergence of temocillin resistance during in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with temocillin in vitro. The focus is on understanding and minimizing the emergence of antibiotic resistance during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a narrow-spectrum beta-lactam antibiotic derived from penicillin.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It specifically targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the synthesis of the peptidoglycan layer.[1] By disrupting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death.[1] A key feature of this compound is its stability against many beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, which are produced by bacteria to inactivate many other beta-lactam antibiotics.[1][2]

Q2: What are the primary mechanisms of bacterial resistance to this compound? A2: Resistance to this compound in Gram-negative bacteria can emerge through several mechanisms. These include:

  • Enzymatic Degradation: While stable against many beta-lactamases, this compound can be hydrolyzed by certain carbapenemases, particularly those from the OXA-48 group, which often leads to high-level resistance.[2][3]

  • Reduced Permeability: Mutations in porin proteins in the bacterial outer membrane can reduce the influx of this compound into the cell, thereby decreasing its effective concentration at the target PBPs.[4]

  • Efflux Pumps: The overexpression of efflux pumps, especially those from the resistance-nodulation-cell division (RND) family, can actively transport this compound out of the bacterial cell, preventing it from reaching its target.[4]

Q3: Why is minimizing the emergence of resistance during in vitro experiments critical? A3: Minimizing the emergence of resistance in vitro is crucial for several reasons. It ensures the accuracy and reproducibility of susceptibility testing results, allowing for a clear understanding of a compound's intrinsic activity.[5] For drug development professionals, preventing the artificial selection of resistant mutants is essential for evaluating the long-term viability of an antibiotic and understanding the genetic pathways that are most likely to lead to resistance in a clinical setting.[6][7] Uncontrolled resistance development can obscure the true efficacy of an antimicrobial agent and lead to misleading conclusions about its potential.[8]

Q4: What are the established clinical breakpoints for this compound susceptibility? A4: Clinical breakpoints for this compound are established by regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are used to categorize bacterial isolates as susceptible, intermediate, or resistant. It's important to note that these breakpoints can be updated.[9][10] For Enterobacterales, a recent EUCAST breakpoint for resistance is an MIC greater than 16 mg/L.[2] A change in breakpoints from 20 mm to 17 mm for the disc diffusion method led to a significant decrease in the reported resistance rate for Enterobacterales.[11]

Troubleshooting Guide

Q5: My bacterial culture shows unexpected resistance to this compound in an initial screen. What could be the cause? A5: Several factors could contribute to unexpected resistance:

  • Spontaneous Mutation: Even in a seemingly uniform population, spontaneous mutations can occur at a low frequency (e.g., 10⁻⁸ to 10⁻¹⁰), leading to the selection of resistant mutants.[4][7]

  • Incorrect Inoculum Size: An inoculum size that is too high can lead to an "inoculum effect," where the sheer number of bacteria overcomes the antibiotic's efficacy, which can be mistaken for resistance.[12] Conversely, this compound has been shown to be stable against the inoculum effect, so this may be less of a factor than with other antibiotics.[12]

  • Contamination: The culture may be contaminated with an inherently resistant bacterial species. It is crucial to verify the purity of your inoculum.[13]

  • Degraded Antibiotic Stock: Ensure that your this compound stock solution is stored correctly and has not degraded. Prepare fresh solutions as needed.[14]

Q6: I am observing significant variability in Minimum Inhibitory Concentration (MIC) values across replicate experiments. How can I improve reproducibility? A6: Inconsistent MIC values are a common issue. To improve reproducibility:

  • Standardize Inoculum Preparation: Use a spectrophotometer or McFarland standards to ensure the bacterial inoculum is consistent for every experiment (e.g., ~5 x 10⁵ CFU/ml).[15]

  • Verify Media and Reagents: Ensure the quality and consistency of your growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16] All procedures should adhere to established guidelines from CLSI or EUCAST.[17]

  • Control Incubation Conditions: Maintain consistent incubation temperature (e.g., 35°C or 37°C) and duration (e.g., 16-24 hours).[18][19]

  • Use Precise Pipetting: Employ calibrated multichannel pipettes for preparing serial dilutions to minimize human error.[16][17]

Q7: Resistance in my serial passage experiment is developing much faster than anticipated. What factors might be accelerating this? A7: The rate of resistance evolution in a serial passage experiment can be influenced by several parameters:

  • Sub-inhibitory Concentrations: Continuously exposing bacteria to sub-MIC concentrations of an antibiotic creates strong selective pressure for the emergence of resistance.[6]

  • Passage Frequency: Frequent transfers to fresh media with the antibiotic can accelerate the selection process.[20]

  • Bacterial Strain: The inherent mutation rate and the specific resistance mechanisms available to the chosen bacterial strain can significantly impact how quickly resistance develops.

  • Experimental Environment: Factors like pH, temperature, and the presence of organic matter can influence the antibiotic's effectiveness and the bacteria's growth rate, indirectly affecting the speed of resistance development.[21]

Q8: How can I determine if the resistance I'm observing is from a stable mutation or a transient adaptation? A8: To differentiate between stable genetic resistance and temporary phenotypic adaptation, you can perform a stability assay. After evolving a resistant population, subculture the bacteria for several passages (e.g., 5-10) in an antibiotic-free medium. Then, re-determine the MIC of the passaged culture. If the MIC returns to the baseline level of the original, susceptible strain, the resistance was likely a transient adaptation. If the MIC remains elevated, it indicates a stable, inherited genetic mutation.

Data Presentation: Factors & Breakpoints

Table 1: Key Factors Influencing the Emergence of this compound Resistance In Vitro

FactorPotential Impact on ResistanceMitigation Strategy
Antibiotic Concentration Sub-lethal concentrations create selective pressure for mutations.[6]Use concentrations at or above the MIC to minimize the selection of resistant subpopulations.
Inoculum Size High bacterial density can increase the probability of spontaneous mutants being present.[7]Standardize the inoculum to a recommended concentration (e.g., 5 x 10⁵ CFU/mL).[15]
Duration of Exposure Prolonged exposure, especially at sub-MIC levels, allows more time for resistance to emerge and be selected.[6]Design time-kill assays and other experiments with defined, clinically relevant time points.[18]
Passage Frequency Frequent subculturing in the presence of the antibiotic accelerates the evolutionary process.[20]Define and standardize the number of passages and the transfer volume in serial passage experiments.
Bacterial Population Heterogeneity Pre-existing resistant subpopulations can be rapidly selected.Start experiments with a clonal population derived from a single colony.
Experimental Conditions Non-optimal pH, temperature, or media composition can affect antibiotic stability and bacterial growth.[21]Strictly adhere to standardized protocols (e.g., CLSI, EUCAST) for media preparation and incubation.[5]

Table 2: EUCAST Clinical Breakpoints for this compound against Enterobacterales

MethodSusceptible (Increased Exposure)Resistant
MIC (mg/L) ≤ 16> 16
Disk Diffusion (30 µg disk, mm) ≥ 17< 17
Category "I" (Susceptible, increased exposure) implies that there is a high likelihood of therapeutic success because exposure to the agent is increased by adjusting the dosing regimen.[22] Data based on EUCAST guidelines.[2][11]

Experimental Protocols & Visualizations

Protocol 1: Serial Passage Experiment to Induce Resistance

This method is used to study the multi-step development of resistance by repeatedly exposing a bacterial population to increasing concentrations of an antibiotic.[6][23]

Methodology:

  • Preparation: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculation: Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Include a growth control well without any antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination (Day 1): Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

  • Serial Passage: Select the culture from the well at the sub-MIC concentration (e.g., 0.5x MIC).[6] Use this culture to inoculate a new 96-well plate containing fresh serial dilutions of this compound.

  • Repeat: Repeat steps 3-5 for a predetermined number of days or until a significant increase in the MIC is observed.[20][24]

  • Analysis: At the end of the experiment, the final resistant isolate can be characterized by determining its final MIC and sequencing relevant genes (e.g., those for PBPs, porins, or efflux pumps) to identify mutations.[6]

G cluster_workflow Serial Passage Experimental Workflow prep Prepare Serial Dilutions of this compound inoculate Inoculate with Standardized Culture prep->inoculate incubate Incubate (18-24h at 37°C) inoculate->incubate mic_det Determine MIC (Day N) incubate->mic_det loop_cond Target MIC Reached or Max Passages? mic_det->loop_cond passage Select Culture from Sub-MIC Well (0.5x MIC) passage->prep Inoculate New Plate (Day N+1) end_exp End Experiment & Characterize Isolate loop_cond->passage No loop_cond->end_exp Yes

Caption: Workflow for a serial passage experiment to select for antibiotic resistance.

Protocol 2: Time-Kill Curve Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.[18][25]

Methodology:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase. Dilute this culture in fresh broth to a standardized starting concentration (e.g., 1-5 x 10⁵ CFU/mL).[18]

  • Exposure: Add this compound at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a no-antibiotic growth control.

  • Incubation: Incubate all tubes in a shaking incubator at 37°C.[18]

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.[14][25]

  • Quantification: Perform serial 10-fold dilutions of each aliquot in a sterile saline or buffer solution. Plate the dilutions onto agar plates.

  • Colony Counting: After overnight incubation of the plates, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[18][26]

G cluster_workflow Time-Kill Curve Assay Workflow prep_culture Prepare Mid-Log Phase Culture standardize Standardize Inoculum (e.g., 5x10^5 CFU/mL) prep_culture->standardize add_abx Add this compound at Multiple MICs standardize->add_abx sample Sample at Time Points (0, 2, 4, 8, 24h) add_abx->sample Incubate at 37°C dilute_plate Serial Dilute and Plate sample->dilute_plate count_plot Count CFU and Plot log10 CFU/mL vs. Time dilute_plate->count_plot Incubate Plates

Caption: Key steps in performing a time-kill kinetic assay.

Protocol 3: Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and another antibiotic) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[15][17]

Methodology:

  • Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of Drug A (e.g., this compound) along the x-axis and serial dilutions of Drug B along the y-axis.[15] The result is a grid where each well has a unique combination of concentrations of the two drugs.

  • Controls: Include wells with serial dilutions of each drug alone to determine their individual MICs.[27]

  • Inoculation: Inoculate all wells with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Collection: After incubation, read the plate to determine the MIC of each drug alone and the MIC of each drug in combination.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.[15][28]

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[15][27][28]

G cluster_workflow Logical Flow for Assessing this compound Resistance observe Observation: Unexpected Resistance to this compound verify Verification Steps observe->verify verify_details 1. Confirm Purity of Culture 2. Check this compound Stock Potency 3. Standardize Inoculum & Protocol verify->verify_details confirm_mic Confirm Elevated MIC (Broth Microdilution) verify->confirm_mic stability Test for Resistance Stability (Passage without Antibiotic) confirm_mic->stability transient Conclusion: Transient Adaptation stability->transient MIC Reverts to Susceptible stable Conclusion: Stable Genetic Resistance stability->stable MIC Remains Elevated mechanism Identify Resistance Mechanism stable->mechanism mechanism_details • Gene Sequencing (e.g., porins, efflux pumps) • Test for Carbapenemase Activity (e.g., OXA-48) • Efflux Pump Inhibition Assay mechanism->mechanism_details

Caption: A logical workflow for investigating and characterizing this compound resistance.

References

Validation & Comparative

A Comparative Guide to Temocillin Susceptibility Testing: Vitek 2 vs. E-test Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resurgence of temocillin as a therapeutic option against multidrug-resistant Enterobacterales has underscored the critical need for accurate and reliable susceptibility testing methods in clinical and research settings. This guide provides a detailed comparison of two commonly used automated and manual systems for determining this compound susceptibility: the Vitek 2 system and the E-test. The performance of these systems is evaluated against the gold standard broth microdilution (BMD) method, with supporting experimental data from recent studies.

Performance Data Summary

The following tables summarize the performance of the Vitek 2 and E-test systems in determining this compound susceptibility against Enterobacterales, as compared to the reference broth microdilution (BMD) method.

Table 1: Overall Performance of Vitek 2 and E-test for this compound Susceptibility Testing

MethodCategorical Agreement (CA)Essential Agreement (EA)Very Major Errors (VME)Major Errors (ME)Reference
Vitek 2 93.2%91.5-100%4.2% - 7.3%-[1][2][3]
E-test 97.5%91.5-100%-6.8%[1][2][3]

A multicenter study found that Vitek 2 generated higher very major discrepancies (4.2%), while E-test showed the highest category agreement (97.5%)[2][3]. Another study reported a VME rate of 7.3% for Vitek 2 and a ME rate of 6.8% for E-test[1].

Table 2: Performance of Vitek 2 and E-test with Specific Organisms

OrganismMethodKey FindingsReference
E. coliVitek 2Tends to overestimate sensitivity.[1]
E. coliE-testTends to overestimate resistance.[1]
Proteae speciesBothRoutine testing methods may not be as accurate and reproducible.[2][3]

Experimental Protocols

The following are generalized methodologies for this compound susceptibility testing using the Vitek 2 and E-test systems, based on standard laboratory practices and information from cited studies.

Reference Method: Broth Microdilution (BMD)

The reference method used in the cited validation studies is broth microdilution, performed according to Clinical and Laboratory Standards Institute (CLSI) recommendations[1][4]. Briefly, a standardized bacterial inoculum is added to a series of wells containing serial twofold dilutions of this compound. The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation. Breakpoints from authorities such as the British Society for Antimicrobial Chemotherapy (BSAC) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to interpret the MIC values and classify the isolates as susceptible or resistant[1][5].

Vitek 2 System

The Vitek 2 system is an automated method for antimicrobial susceptibility testing. A bacterial suspension is prepared in a saline solution and its turbidity is adjusted to a McFarland standard. This suspension is then introduced into a Vitek 2 test card containing various antibiotic wells, including this compound at different concentrations. The card is incubated and read automatically by the Vitek 2 instrument, which monitors bacterial growth kinetically. The system's software then calculates the MIC value. It is important to note that the tested MIC range with Vitek 2 for this compound can be limited (e.g., ≤4 to ≥32 mg/L)[1].

E-test Method

The E-test is a manual gradient diffusion method. A standardized bacterial inoculum is swabbed onto the surface of an agar plate. An E-test strip, which is a plastic strip with a predefined gradient of this compound, is then placed on the agar surface. The plate is incubated, allowing the antibiotic to diffuse into the agar and create an inhibitory ellipse. The MIC is read where the lower part of the ellipse of bacterial growth inhibition intersects the MIC scale on the strip.

Visualizing the Experimental Workflows

The following diagrams illustrate the general workflows for this compound susceptibility testing using the Vitek 2 and E-test systems.

Vitek2_Workflow cluster_prep Inoculum Preparation cluster_vitek Vitek 2 System Isolate Bacterial Isolate Suspension Prepare 0.5 McFarland Suspension Isolate->Suspension Card Inoculate Vitek 2 Card Suspension->Card Incubate Incubate and Read in Vitek 2 Instrument Card->Incubate MIC Automated MIC Determination Incubate->MIC

Caption: Vitek 2 Experimental Workflow.

Etest_Workflow cluster_prep Inoculum Preparation cluster_etest E-test Method Isolate Bacterial Isolate Suspension Prepare 0.5 McFarland Suspension Isolate->Suspension Plate Inoculate Agar Plate Suspension->Plate Strip Apply E-test Strip Plate->Strip Incubate Incubate Plate Strip->Incubate ReadMIC Manually Read MIC Incubate->ReadMIC

Caption: E-test Experimental Workflow.

Discussion and Conclusion

The validation of this compound susceptibility testing methods is crucial for its effective clinical use. Studies suggest that while both Vitek 2 and E-test are valuable tools, they have their own performance characteristics that researchers and clinicians should be aware of.

The Vitek 2 system offers the advantage of automation and high throughput. However, some studies indicate a tendency to overestimate sensitivity, which could lead to very major errors (classifying a resistant isolate as susceptible)[1]. This is a significant concern as it could lead to therapeutic failure.

The E-test, a manual method, has been shown to have a high categorical agreement with the reference BMD method[2][3]. However, a tendency to overestimate resistance has been noted, which could result in major errors (classifying a susceptible isolate as resistant)[1]. This might lead to the unnecessary use of broader-spectrum antibiotics.

References

A Comparative Analysis of In Vitro Activity: Temocillin vs. Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, the careful selection of effective antibiotics is paramount. This guide provides a detailed comparison of the in vitro activity of temocillin and piperacillin-tazobactam, two important β-lactam antibiotics. The data presented here is intended for researchers, scientists, and drug development professionals to inform experimental design and clinical decision-making.

Overview of In Vitro Activity

This compound, a penicillin stable against most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, has demonstrated potent in vitro activity, particularly against third-generation cephalosporin (3GC)-resistant Escherichia coli and Klebsiella pneumoniae.[1][2][3][4] In contrast, piperacillin-tazobactam, a combination of a ureidopenicillin and a β-lactamase inhibitor, is a broad-spectrum agent frequently used in hospital settings.[5][6] However, its efficacy can be compromised by certain resistance mechanisms.[7]

Studies consistently show that this compound exhibits higher susceptibility rates compared to piperacillin-tazobactam against 3GC-resistant Enterobacterales.[1][2][3][4] For instance, one study found that 94.8% of 3GC-resistant E. coli and 90.5% of 3GC-resistant K. pneumoniae were susceptible to this compound, whereas the susceptibility rates for piperacillin-tazobactam were approximately 15% and 30% lower, respectively.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values and susceptibility rates of this compound and piperacillin-tazobactam against various bacterial isolates.

Table 1: In Vitro Activity against 3GC-Susceptible E. coli and K. pneumoniae

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
E. coli (n=15)Piperacillin-Tazobactam≤1493.3
This compound416100
K. pneumoniae (n=15)Piperacillin-Tazobactam≤1893.3
This compound28100

Data sourced from a study on 30 3GC-susceptible isolates. Susceptibility breakpoints were ≤8 mg/L for piperacillin-tazobactam and ≤16 mg/L for this compound.[1]

Table 2: In Vitro Activity against 3GC-Resistant E. coli and K. pneumoniae

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
E. coli (n=58)Piperacillin-Tazobactam23279.3
This compound81694.8
K. pneumoniae (n=21)Piperacillin-Tazobactam8≥12857.1
This compound81690.5

Data sourced from a study on 79 3GC-resistant isolates. Susceptibility breakpoints were ≤8 mg/L for piperacillin-tazobactam and ≤16 mg/L for this compound.[1]

Table 3: Comparative MIC Distribution against 3GC-Resistant Enterobacterales

AntibioticMIC50 (µg/ml)MIC90 (µg/ml)
Piperacillin-Tazobactam (GDM)16>256
This compound (GDM)816

Data from a study on 205 third-generation cephalosporin-resistant Enterobacterales isolates using Gradient Diffusion Method (GDM).[7]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The key experimental protocols are outlined below.

Bacterial Isolates

Clinical isolates of E. coli and K. pneumoniae were collected from hospitalized patients with bloodstream and urinary tract infections.[1][2][3][4] The isolates were categorized as either third-generation cephalosporin (3GC)-susceptible or 3GC-resistant.[1][2][3][4]

Antimicrobial Susceptibility Testing

The in vitro activity of the antibiotics was determined by measuring the Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution: This method was performed according to the international standard ISO 20776-1.[1][2][3][4] This technique involves preparing serial dilutions of the antibiotics in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.

  • Gradient Diffusion Method (GDM): This method involves using a strip impregnated with a predefined gradient of an antibiotic. The strip is placed on an agar plate that has been inoculated with the test organism. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.[7]

  • Disc Diffusion Method: This qualitative method, also known as the Kirby-Bauer test, involves placing paper discs impregnated with a specific amount of antibiotic onto an agar plate swabbed with the test bacterium. The diameter of the zone of inhibition around the disc is measured after incubation and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.[8][9]

Interpretation of Results

The MIC values were interpreted using the clinical breakpoints established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] These breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant to a particular antibiotic.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the in vitro activity of antibiotics using the broth microdilution method.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_output Output Isolate Bacterial Isolate Collection Standardize Standardize Bacterial Inoculum Isolate->Standardize Inoculate Inoculate Microtiter Plates Standardize->Inoculate Prepare_MIC Prepare Antibiotic Dilutions Prepare_MIC->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC Values Incubate->Read_MIC Interpret Interpret Results (EUCAST Breakpoints) Read_MIC->Interpret Report Generate Susceptibility Report (S/I/R) Interpret->Report

References

Navigating Beta-Lactam Resistance: A Comparative Guide to Temocillin's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a nuanced understanding of the therapeutic potential of existing antibiotics. Temocillin, a 6-α-methoxy-penicillin derivative, has garnered renewed interest due to its stability against many beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes. This guide provides an objective comparison of this compound's cross-resistance profile with other beta-lactam antibiotics, supported by experimental data, detailed methodologies, and visualizations of key resistance pathways and experimental workflows.

Quantitative Comparison of In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator beta-lactam antibiotics against various Gram-negative bacilli, particularly those with defined resistance mechanisms. The data is presented as MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 1: Comparative MIC50/MIC90 (mg/L) Values against Third-Generation Cephalosporin-Resistant Escherichia coli

Antibiotic3GC-Resistant E. coli (n=58)3GC-Susceptible E. coli (n=15)
This compound 8 / 16 4 / 16
Piperacillin-tazobactam2 / 32≤1 / 4

Data sourced from a study on third-generation cephalosporin-resistant, carbapenem-susceptible clinical isolates.[1][2]

Table 2: Comparative MIC50/MIC90 (mg/L) Values against Third-Generation Cephalosporin-Resistant Klebsiella pneumoniae

Antibiotic3GC-Resistant K. pneumoniae (n=21)3GC-Susceptible K. pneumoniae (n=15)
This compound 8 / 16 2 / 8
Piperacillin-tazobactam8 / ≥128≤1 / 8

Data sourced from a study on third-generation cephalosporin-resistant, carbapenem-susceptible clinical isolates.[1][2]

Table 3: this compound MIC Distribution against ESBL- and AmpC-Producing Gram-Negative Bacilli

Organism GroupMIC50 (mg/L)MIC90 (mg/L)
ESBL-producing GNB (n=107)46
AmpC-producing GNB (n=63)46

Data from a study evaluating this compound efficacy against ESBL and AmpC producing Gram-negative bacteria.[3]

Table 4: this compound Activity against Ceftriaxone-Resistant Enterobacterales Bloodstream Isolates

OrganismMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)*
E. coli (n=275)81695
K. pneumoniae (n=42)41695

*Based on EUCAST clinical breakpoints (Resistant >16 mg/L).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Testing (as per CLSI M07)

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[5][6][7][8][9]

1. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of each antimicrobial agent at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.
  • Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 50 µL or 100 µL.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
  • Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

1. Inoculum Preparation:

  • Prepare a bacterial inoculum as described for the broth microdilution method (matching a 0.5 McFarland standard).

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

3. Application of Antibiotic Disks:

  • Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.
  • Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established clinical breakpoints (e.g., from CLSI or EUCAST).

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) illustrate key workflows and resistance mechanisms.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions B Perform Serial Dilutions in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Target Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Growth F->G H Determine MIC G->H

Experimental workflow for broth microdilution MIC testing.

AmpC_Induction cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm PBP PBP PG_precursors Peptidoglycan Precursors PBP->PG_precursors accumulation BetaLactam Beta-Lactam BetaLactam->PBP inhibition AmpG AmpG (Permease) AmpD AmpD AmpG->AmpD processed by PG_precursors->AmpG transport AmpR_activator AmpR (Activator) PG_precursors->AmpR_activator binds & activates AmpR_repressor AmpR (Repressor) AmpD->AmpR_repressor maintains repressive state ampC_gene ampC gene AmpR_repressor->ampC_gene represses transcription AmpR_activator->ampC_gene activates transcription AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein translation AmpC_protein->BetaLactam hydrolysis

Simplified signaling pathway of inducible AmpC beta-lactamase expression.

Discussion on Cross-Resistance

This compound's unique 6-α-methoxy group confers significant stability against hydrolysis by a wide range of beta-lactamases, including Class A ESBLs (e.g., TEM, SHV, CTX-M) and Class C cephalosporinases (AmpC).[10][11][12] This stability is the primary reason for the observed lack of cross-resistance with many other penicillins and cephalosporins that are readily hydrolyzed by these enzymes.

The experimental data consistently demonstrate that a high percentage of ESBL- and AmpC-producing Enterobacterales remain susceptible to this compound, even when they exhibit resistance to third-generation cephalosporins and piperacillin-tazobactam.[1][2][3] For instance, in a study of third-generation cephalosporin-resistant isolates, this compound susceptibility was significantly higher than that of piperacillin-tazobactam for both E. coli (94.8% vs. 79.3%) and K. pneumoniae (90.5% vs. 57.1%).[1][2] This suggests that the resistance mechanisms targeting other beta-lactams are often ineffective against this compound.

However, it is important to note that this compound is not active against all Gram-negative bacteria. It generally lacks activity against Pseudomonas aeruginosa and Acinetobacter baumannii.[13] The intrinsic resistance in these organisms is often multifactorial, involving a combination of low outer membrane permeability, efflux pumps, and potentially low affinity for the target penicillin-binding proteins (PBPs). While some studies have shown that mutations in efflux pump systems can restore this compound susceptibility in P. aeruginosa, this is not a common clinical finding.[8]

Cross-resistance between this compound and carbapenems is also uncommon in ESBL- and AmpC-producing organisms. However, in isolates that produce carbapenemases (e.g., KPC, NDM, OXA-48), resistance to this compound is more likely.

Conclusion

This compound exhibits a favorable cross-resistance profile, retaining activity against a significant proportion of Enterobacterales that are resistant to other beta-lactam antibiotics, including third-generation cephalosporins and piperacillin-tazobactam. This is primarily due to its stability against ESBL and AmpC beta-lactamases. For researchers and drug development professionals, this compound serves as a valuable tool for studying beta-lactamase-mediated resistance and as a potential carbapenem-sparing agent in clinical settings. However, its spectrum is limited, and it is not a viable option for infections caused by P. aeruginosa or A. baumannii. The provided experimental protocols and visualizations offer a framework for further investigation into the nuances of beta-lactam resistance.

References

Temocillin's Modulated Impact on Gut Microbiota: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of temocillin's effect on the gut microbiota, juxtaposed with other commonly used antibiotics. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and pathways, this document aims to offer an objective overview of this compound as a gut-friendly antibiotic alternative.

This compound, a narrow-spectrum penicillin, has demonstrated a favorable profile in minimizing the disruption of the gut's microbial ecosystem, a critical consideration in antibiotic stewardship.[1][2] Clinical evidence suggests that this compound is less selective for resistant Enterobacterales compared to broad-spectrum cephalosporins, positioning it as a valuable option in empirical treatments for infections like febrile urinary tract infections (UTI).[1][3]

A pivotal randomized multicenter clinical trial in Sweden directly compared the effects of this compound and cefotaxime on the intestinal microbiota of adults with febrile UTI.[3] The study's primary finding was that this compound led to significantly less disturbance of the gut microbiota, as evidenced by a lower incidence of colonization with third-generation cephalosporin-resistant Enterobacterales and Clostridioides difficile.[3] While comprehensive sequencing data on microbial diversity and taxonomic shifts from this trial are not fully detailed in the primary publication, the clinical outcomes strongly support a reduced ecological impact of this compound.

In contrast, broad-spectrum antibiotics like piperacillin/tazobactam and third-generation cephalosporins are known to cause more significant alterations to the gut microbiome.[4] Studies on these agents have shown considerable changes in microbial diversity and composition.[4]

Quantitative Comparison of Antibiotic Impact on Gut Microbiota

The following tables summarize the available quantitative data on the impact of this compound and comparator antibiotics on the gut microbiota. It is important to note that the data for this compound and cefotaxime are from a head-to-head clinical trial, while the data for piperacillin/tazobactam are from separate studies and are provided for comparative context.

Parameter This compound Cefotaxime Piperacillin/Tazobactam Source
Primary Endpoint Met (Colonization with Resistant Pathogens) 26% (18/68)48% (30/62)Data not available from direct comparative studies.[3]
Risk Difference (95% CI) -22% (-42% to -3%)(Reference)N/A[3]

Table 1: Comparison of the composite primary endpoint (colonisation with Enterobacterales with reduced susceptibility to third-generation cephalosporins, or colonisation with toxin-producing Clostridioides difficile, or both) in patients treated with this compound versus cefotaxime for febrile UTI.[3]

Adverse Event This compound + Amoxicillin Piperacillin/Tazobactam Source
Significant Diarrhoea 4%34%
Clostridioides difficile Infection (CDI) 0%7%

Table 2: Incidence of gastrointestinal adverse events in a retrospective audit of patients treated for severe hospital-acquired pneumonia. Note: This study did not include a detailed microbiome analysis but provides clinical endpoints related to gut dysbiosis.

Experimental Protocols

This compound vs. Cefotaxime Clinical Trial (NCT02959957)
  • Study Design: A randomized, multicentre, superiority, open-label phase 4 trial involving patients admitted to 12 Swedish hospitals with suspected or diagnosed febrile UTI.[3]

  • Participants: 152 participants were randomized to receive either this compound (n=77) or cefotaxime (n=75).[3]

  • Intervention:

    • This compound: 2 g intravenously every 8 hours.[3]

    • Cefotaxime: 1-2 g intravenously every 8 hours.[3]

    • Treatment duration was 7-10 days, with at least the first 3 days on the assigned study drug.[3]

  • Sample Collection: Rectal swabs were collected at baseline (before the first dose), after the last dose of the study drug, and 7-10 days after treatment cessation.[3]

  • Microbiological Analysis: The primary analysis focused on the culture-based detection of Enterobacterales with reduced susceptibility to third-generation cephalosporins and toxin-producing Clostridioides difficile.[3]

General Methodology for 16S rRNA Gene Sequencing of Gut Microbiota

While the specific high-resolution microbiome sequencing methodology for the this compound trial is not detailed in the primary publication, a general workflow for such an analysis is as follows:

  • DNA Extraction: Total DNA is extracted from fecal samples or rectal swabs using a validated commercial kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.

  • Library Preparation and Sequencing: The amplicons are purified, indexed, and sequenced on a high-throughput platform such as the Illumina MiSeq.

  • Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha diversity (e.g., Shannon, Chao1) and beta diversity (e.g., UniFrac, Bray-Curtis) metrics are calculated to assess within-sample and between-sample diversity, respectively.

Visualizing the Impact and Workflow

Experimental_Workflow Experimental Workflow for Comparative Microbiome Analysis cluster_patient_recruitment Patient Recruitment & Randomization cluster_treatment Treatment Arms cluster_sampling Sample Collection cluster_analysis Microbiota Analysis cluster_outcomes Comparative Outcomes P Patients with Febrile UTI R Randomization P->R T This compound (2g IV q8h) R->T n=77 C Cefotaxime (1-2g IV q8h) R->C n=75 S1 Baseline Rectal Swab S2 Post-Treatment Swab T->S2 S3 Follow-up Swab T->S3 C->S2 C->S3 DNA DNA Extraction S1->DNA S2->DNA S3->DNA PCR 16S rRNA Amplification DNA->PCR CO Clinical Outcomes (e.g., Resistant Pathogen Colonization) DNA->CO Culture-based analysis SEQ High-Throughput Sequencing PCR->SEQ BIO Bioinformatic Analysis (Diversity & Taxonomy) SEQ->BIO MO Microbiome Alterations (Diversity & Composition) BIO->MO Signaling_Pathway Hypothesized Impact of this compound on Gut Microbiota Homeostasis cluster_antibiotics Antibiotic Intervention cluster_microbiota Gut Microbiota cluster_outcomes Ecological Outcomes Temo This compound (Narrow Spectrum) Healthy Healthy Microbiota (High Diversity, Colonization Resistance) Temo->Healthy Minimal Disruption Broad Broad-Spectrum Antibiotics (e.g., Cefotaxime, Piperacillin/Tazobactam) Dysbiosis Dysbiosis (Low Diversity, Reduced Colonization Resistance) Broad->Dysbiosis Significant Disruption Homeostasis Maintained Homeostasis Healthy->Homeostasis Resistant Emergence of Resistant Pathogens (e.g., ESBL-Enterobacterales, C. difficile) Healthy->Resistant Low Propensity Dysbiosis->Homeostasis Impaired Recovery Dysbiosis->Resistant

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Temocillin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of the beta-lactam antibiotic, temocillin, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, a penicillin-like antibiotic. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. Therefore, following these procedures is critical.

Immediate Safety and Disposal Plan

The primary approach for this compound disposal is to treat it as hazardous chemical waste. This ensures the highest level of safety and regulatory compliance. Alternative methods, such as chemical deactivation, may be employed for dilute solutions as a preliminary step before final disposal, but should not replace the ultimate need for proper hazardous waste management.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Concentrated Stocks and Pure Compound: Unused or expired pure this compound powder and concentrated stock solutions are to be disposed of as hazardous chemical waste.[1] They should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Dilute Solutions (e.g., used culture media): While some easily degradable penicillins can be autoclaved, this compound exhibits greater stability in aqueous solutions.[2] Therefore, it is recommended to treat all dilute solutions containing this compound as chemical waste. Do not pour solutions containing this compound down the drain without prior deactivation.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, flasks, and gloves, should be collected in a designated hazardous waste container.

  • Chemical Deactivation (for Dilute Aqueous Solutions):

    • As an optional pre-treatment step for dilute solutions before collection as hazardous waste, chemical degradation via alkaline hydrolysis can be performed. This compound is known to degrade under alkaline conditions.[3]

    • Procedure: To the dilute this compound solution, add a 1 M sodium hydroxide (NaOH) solution to raise the pH to >11. Allow the solution to stand for at least 24 hours to facilitate hydrolysis of the beta-lactam ring. After this deactivation step, the solution must still be collected as hazardous chemical waste.

  • Waste Collection and Storage:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the date.

    • Store the waste container in a designated, secure area, away from general lab traffic and incompatible chemicals.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your institution's specific guidelines and local regulations.

Quantitative Data Summary

Waste TypeRecommended Disposal MethodKey Considerations
Pure this compound Powder Hazardous Chemical WasteCollect in a sealed, labeled container.
Concentrated Stock Solutions Hazardous Chemical WasteDo not dilute for drain disposal. Collect in a sealed, labeled container.[1]
Dilute Aqueous Solutions Hazardous Chemical WasteDrain disposal is not recommended without deactivation. Chemical pre-treatment (alkaline hydrolysis) is an option before collection.
Contaminated Labware Hazardous Chemical WasteCollect in a designated solid hazardous waste container.

Experimental Protocols

Protocol for Alkaline Hydrolysis of Dilute this compound Solutions:

  • Objective: To chemically degrade the beta-lactam ring of this compound in a dilute aqueous solution prior to disposal as hazardous chemical waste.

  • Materials:

    • Dilute this compound waste solution

    • 1 M Sodium Hydroxide (NaOH)

    • pH meter or pH strips

    • Appropriate PPE (goggles, gloves, lab coat)

    • Labeled hazardous waste container

  • Methodology:

    • Working in a fume hood, measure the initial pH of the this compound waste solution.

    • Slowly add 1 M NaOH to the solution while stirring.

    • Monitor the pH and continue adding NaOH until the pH is >11.

    • Seal the container and allow it to stand for a minimum of 24 hours at room temperature.

    • After the incubation period, transfer the treated solution to the designated hazardous chemical waste container for final disposal.

Disposal Workflow Diagram

TemocillinDisposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Pure Powder or Contaminated Solids waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid collect_hw Collect in Labeled Hazardous Waste Container solid->collect_hw concentration Determine Concentration liquid->concentration concentrated Concentrated Stock Solution concentration->concentrated High dilute Dilute Solution concentration->dilute Low concentrated->collect_hw deactivate Optional: Alkaline Hydrolysis (pH >11 for 24h) dilute->deactivate deactivate->collect_hw ehs_disposal Dispose via Institutional EHS / Licensed Contractor collect_hw->ehs_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Temocillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Temocillin, a penicillin beta-lactam antibiotic. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and respiratory sensitization.[1] The following personal protective equipment (PPE) is required:

  • Gloves: Always inspect gloves for integrity before use.[2] Nitrile gloves are a suitable option.[3] Proper glove removal technique is crucial to avoid skin contact with the product.[2]

  • Eye Protection: Use eye protection that has been tested and approved under appropriate government standards, such as NIOSH (US) or EN 166 (EU).[2]

  • Respiratory Protection: In situations with inadequate ventilation or the potential for dust or aerosol generation, respiratory protection is necessary.[2][4] A NIOSH-approved N95 or P1 type (EN 143) dust mask is recommended.[4]

  • Protective Clothing: Wear protective clothing to prevent skin contact.[1]

Safe Handling and First Aid Procedures

Strict adherence to safety protocols is essential to prevent accidental exposure.

Engineering Controls:

  • Work in a well-ventilated area to avoid the inhalation of dust or fumes.[2]

Personal Hygiene:

  • Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Contaminated work clothing should not be allowed out of the workplace.[1][4]

  • Wash hands thoroughly before breaks and immediately after handling the product.[2]

First Aid Measures:

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]

  • If Inhaled: Move the individual to fresh air and ensure they are comfortable for breathing. If respiratory symptoms occur, call a poison center or physician.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.[2]

  • Ventilate: Ensure adequate ventilation of the area.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

  • Cleanup:

    • Wear the appropriate personal protective equipment (PPE).[2]

    • For dry spills, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust formation.[2]

Disposal Protocol:

  • Unused Product: Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[5][6] Do not dispose of via wastewater or household waste.[6]

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

Operational Workflow for Handling this compound

The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat, Respirator if needed) B Verify Ventilation (Ensure proper airflow in the work area) A->B C Weigh/Measure this compound (Minimize dust generation) B->C D Perform Experimental Procedure C->D J Evacuate and Secure Area C->J Spill Occurs E Decontaminate Work Surfaces D->E D->J Spill Occurs F Segregate Waste (Unused product, contaminated materials) E->F G Dispose of Waste (Follow institutional and local regulations) F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Don Spill-Specific PPE J->K L Contain and Clean Up Spill (Avoid dust, use appropriate absorbent) K->L M Dispose of Spill Waste as Hazardous L->M M->E

Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal, including emergency spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.